molecular formula C13H12N2 B15032609 1-Ethyl-1H-perimidine CAS No. 27228-30-4

1-Ethyl-1H-perimidine

Cat. No.: B15032609
CAS No.: 27228-30-4
M. Wt: 196.25 g/mol
InChI Key: CQHQYCYSGAZQKE-UHFFFAOYSA-N
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Description

1-Ethyl-1H-perimidine is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-1H-perimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-perimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27228-30-4

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-ethylperimidine

InChI

InChI=1S/C13H12N2/c1-2-15-9-14-11-7-3-5-10-6-4-8-12(15)13(10)11/h3-9H,2H2,1H3

InChI Key

CQHQYCYSGAZQKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC=CC3=C2C1=CC=C3

solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-perimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Perimidine Derivatives

Perimidines represent a fascinating and versatile class of nitrogen-containing heterocyclic compounds.[1] Their unique electronic structure, characterized by the fusion of a pyrimidine ring with a naphthalene moiety, imparts a rich chemical reactivity and a wide array of potential applications, from materials science to medicinal chemistry.[2][3] This guide focuses on a specific, yet largely unexplored derivative: 1-Ethyl-1H-perimidine . While a dedicated CAS number for this compound is not readily found in major chemical databases, this document serves as a comprehensive technical manual for its synthesis, characterization, and theoretical properties, empowering researchers to explore its potential. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale to ensure success in the laboratory.

Section 1: Chemical Identity and Structural Elucidation

While a specific CAS Registry Number for 1-Ethyl-1H-perimidine is not cataloged, its identity is unequivocally defined by its molecular structure. Understanding this structure is paramount for predicting its reactivity and spectroscopic signature.

Core Identifiers of the Parent Scaffold: 1H-Perimidine

To contextualize the target molecule, we first present the identifiers for the parent compound, 1H-perimidine.

IdentifierValueSource
CAS Number 204-02-4[4]
Molecular Formula C₁₁H₈N₂[4]
IUPAC Name 1H-perimidine[4]
SMILES C1=CC2=C3C(=C1)NC=NC3=CC=C2[4]
InChI InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13)[4]
Predicted Identifiers for 1-Ethyl-1H-perimidine

Based on the structure of the parent compound, we can predict the identifiers for 1-Ethyl-1H-perimidine.

IdentifierPredicted Value
Molecular Formula C₁₃H₁₂N₂
IUPAC Name 1-Ethyl-1H-perimidine
SMILES CCN1C=NC2=C3C1=CC=CC3=CC=C2
InChI InChI=1S/C13H12N2/c1-2-15-11-7-8-12-10(5-4-9(10)6-11)13(15)14-8/h4-8H,2H2,1H3

Section 2: Synthetic Strategy and Experimental Protocol

The synthesis of 1-Ethyl-1H-perimidine can be approached through the N-alkylation of the parent 1H-perimidine. This section provides a detailed, self-validating protocol grounded in established methodologies for the alkylation of similar heterocyclic systems.

Retrosynthetic Analysis and Strategic Considerations

The most direct approach for the synthesis of 1-Ethyl-1H-perimidine is the N-ethylation of the readily available 1H-perimidine. The key challenge in this synthesis is to ensure mono-alkylation at the desired nitrogen atom.

Retrosynthesis 1-Ethyl-1H-perimidine 1-Ethyl-1H-perimidine 1H-Perimidine 1H-Perimidine 1-Ethyl-1H-perimidine->1H-Perimidine N-Alkylation Ethylating Agent Ethylating Agent 1-Ethyl-1H-perimidine->Ethylating Agent Ethyl Source

A retrosynthetic approach for 1-Ethyl-1H-perimidine.

The choice of the ethylating agent and the reaction conditions are critical to control the selectivity and yield of the reaction. Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. The use of a suitable base is also necessary to deprotonate the N-H of the perimidine, facilitating the nucleophilic attack on the ethylating agent.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-1H-perimidine

This protocol is based on established methods for the N-alkylation of heterocyclic amines.

Materials:

  • 1H-Perimidine (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-perimidine.

  • Solvent Addition: Add anhydrous DMF to dissolve the 1H-perimidine.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. The reaction mixture will be stirred at this temperature for 30 minutes. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the perimidine nitrogen, forming the highly nucleophilic perimidinyl anion.

  • Alkylation: Add ethyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Self-Validation: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1H-Perimidine 1H-Perimidine Deprotonation Deprotonation (0 °C) 1H-Perimidine->Deprotonation Ethyl_Iodide Ethyl_Iodide Alkylation N-Ethylation (RT) Ethyl_Iodide->Alkylation NaH NaH NaH->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography 1-Ethyl-1H-perimidine_Product 1-Ethyl-1H-perimidine Column_Chromatography->1-Ethyl-1H-perimidine_Product

A workflow diagram for the synthesis of 1-Ethyl-1H-perimidine.

Section 3: Physicochemical Properties and Characterization

The successful synthesis of 1-Ethyl-1H-perimidine must be confirmed through rigorous analytical characterization. This section outlines the expected properties and the techniques to verify them.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Weight 196.25 g/mol Calculated from the molecular formula C₁₃H₁₂N₂.
Appearance Yellowish to brownish solidBased on the typical appearance of perimidine derivatives.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)The introduction of the ethyl group is expected to increase lipophilicity compared to the parent perimidine.
Melting Point Expected to be lower than the parent 1H-perimidine (131-134 °C)N-alkylation often disrupts crystal packing, leading to a lower melting point.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. Key expected signals include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

    • Aromatic protons of the naphthalene ring system, with chemical shifts influenced by the electron-donating nature of the pyrimidine ring.

    • The disappearance of the N-H proton signal observed in the spectrum of 1H-perimidine.

  • ¹³C NMR: The carbon NMR spectrum will show the presence of the two aliphatic carbons of the ethyl group and the characteristic signals for the aromatic carbons of the perimidine core.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).

Infrared (IR) Spectroscopy:

  • The IR spectrum will be characterized by the absence of the N-H stretching vibration that is present in the spectrum of 1H-perimidine. Aromatic C-H and C=C stretching vibrations will be prominent.

Section 4: Potential Applications in Research and Drug Development

Perimidine derivatives have garnered significant interest due to their diverse biological activities and applications in materials science.[1][2] While the specific properties of 1-Ethyl-1H-perimidine are yet to be explored, we can extrapolate potential areas of interest based on the known attributes of the perimidine scaffold.

  • Medicinal Chemistry: Perimidines have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1] The ethyl group in 1-Ethyl-1H-perimidine could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to new therapeutic agents.

  • Materials Science: The planar aromatic system of perimidines makes them suitable candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The N-ethyl group can influence the solid-state packing and thin-film morphology, which are critical for device performance.

  • Corrosion Inhibition: The nitrogen atoms in the perimidine ring can coordinate with metal surfaces, making them effective corrosion inhibitors.[1]

Section 5: Safety and Handling

As a novel chemical entity, 1-Ethyl-1H-perimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For the parent compound, 1H-perimidine, GHS hazard statements indicate it may cause skin and eye irritation.[4] Similar precautions should be taken for its ethylated derivative.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 1-Ethyl-1H-perimidine. By offering a detailed experimental protocol and outlining the expected analytical data, we empower researchers to confidently approach the synthesis of this novel compound. The versatile perimidine scaffold suggests that 1-Ethyl-1H-perimidine holds promise for a range of applications, and this guide serves as a foundational resource for unlocking that potential.

References

  • Sahiba, N., & Agarwal, D. D. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. RSC Advances, 10(52), 31365-31388. [Link]

  • Reddy, T. S., & Kumar, M. S. (2021). Application of perimidines in diverse areas. Journal of the Indian Chemical Society, 98(10), 100157. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. Retrieved January 24, 2024 from [Link].

  • Kuznetsov, V. V., et al. (2020). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 96-101. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120189, Perimidine. Retrieved January 24, 2024 from [Link].

  • MDPI. (2021). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molecules, 26(18), 5585. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13007, N-Ethylpiperidine. Retrieved January 24, 2024 from [Link].

  • American Chemical Society. (2024). Macromolecules. [Link]

  • ChemSynthesis. (n.d.). ethyl 1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylate. Retrieved January 24, 2024, from [Link]

  • ResearchGate. (2019). Synthetic pathway for preparation of 2-phenyl-2,3-dihydro-1H-perimidine. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione, 1-ethyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-ethyl-. NIST Chemistry WebBook. [Link]

Sources

Comprehensive Guide to N-Ethyl Perimidine Derivatives: Physicochemical & Photophysical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference on the physicochemical and photophysical properties of N-ethyl perimidine derivatives , with a specific focus on the parent scaffold 1-ethylperimidine . It is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Executive Summary

Perimidines (1H-perimidines) are tricyclic nitrogen-heterocycles isosteres of phenalenes, widely recognized for their DNA-intercalating abilities and solvatochromic fluorescence. N-ethylation of the perimidine core (typically at the N-1 position) is a critical structural modification. It disrupts the intermolecular hydrogen bonding present in the parent perimidine, significantly altering solubility profiles, melting points, and electronic distribution. This guide details the properties of the model compound, 1-ethylperimidine , and extrapolates these findings to its functionalized derivatives used in chemosensing and drug discovery.

Chemical Structure & Synthesis Strategy

Structural Analysis

The perimidine core consists of a naphthalene ring fused to a pyrimidine ring. In unsubstituted perimidine, the N-H moiety participates in tautomerism and strong intermolecular hydrogen bonding, leading to high melting points and poor solubility in non-polar solvents.

  • Modification: Substitution of the N-H proton with an ethyl group (

    
    ) locks the tautomeric equilibrium and increases lipophilicity.
    
  • Electronic Effect: The ethyl group exerts a weak inductive (

    
    ) effect, slightly increasing the electron density on the heterocyclic ring, which modulates the basicity and nucleophilicity of the C-2 position.
    
Synthesis Protocol: 1-Ethylperimidine

The most robust method for synthesizing 1-ethylperimidine involves the nucleophilic substitution of perimidine under basic conditions.

Reagents:

  • Substrate: Perimidine (1H-perimidine)[1][2][3]

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Alkylating Agent: Bromoethane (EtBr)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (Ar or

    
    ), suspend NaH (2.4 eq) in anhydrous THF at 0 °C.
    
  • Deprotonation: Add a solution of perimidine (1.0 eq) in THF dropwise. Stir at room temperature for 1 hour. The solution will change color (often darkening) as the perimidinyl anion forms.

  • Alkylation: Add Bromoethane (1.4 eq) dropwise.

  • Reaction: Stir the mixture at ambient temperature for 24 hours.

  • Work-up: Quench with water. Extract with Chloroform (

    
    ). Wash the organic layer with water and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent under reduced pressure. The crude product is typically a yellow-green solid. Recrystallization or column chromatography (if necessary) yields the pure compound.

Synthesis Workflow Diagram

SynthesisPath Start Perimidine (C11H8N2) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Intermediate Perimidinyl Anion (Reactive Species) Step1->Intermediate - H2 Step2 Alkylation (+ EtBr, 24h, RT) Intermediate->Step2 Product 1-Ethylperimidine (Yellow-Green Solid) Step2->Product Nucleophilic Subst.

Figure 1: Synthetic pathway for the conversion of perimidine to 1-ethylperimidine via NaH-mediated alkylation.

Physicochemical Characterization

The following data represents the standard physical properties of 1-ethylperimidine , the parent scaffold for this class of derivatives.

Physical Data Table
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 196.25 g/mol
Physical State SolidTypically crystalline powder
Color Yellow-greenCharacteristic of extended conjugation
Melting Point 198 – 200 °CDistinctly lower than unsubstituted perimidine (>220°C) due to loss of H-bonding
Solubility Soluble:

, DMSO, DMF, THFInsoluble: Water
Lipophilic ethyl group aids organic solubility
NMR Spectral Signature

Verification of the N-ethyl group is best achieved via Proton NMR (


-NMR).[4] The following shifts are diagnostic (in DMSO-

):
  • Methyl Group (

    
    ): 
    
    
    
    ppm (Triplet,
    
    
    Hz, 3H).[5][4][6][7]
  • Methylene Group (

    
    ): 
    
    
    
    ppm (Quartet,
    
    
    Hz, 2H).[5][4][7] Note: The downfield shift is due to the attached nitrogen.
  • C2-Proton:

    
     ppm (Singlet, 1H).[4][6][7] This is the most deshielded proton, located between the two nitrogen atoms.
    
  • Aromatic Region:

    
     ppm (Multiplets, 6H).
    

Photophysical Properties

N-ethyl perimidine derivatives are often investigated for their solvatochromic behavior.[8] While the core 1-ethylperimidine has intrinsic fluorescence, derivatives substituted at the C-2 position (e.g., 2-aryl-1-ethylperimidine) exhibit significantly enhanced optical properties due to Intramolecular Charge Transfer (ICT).

Absorption and Emission
  • UV-Vis Absorption: The core scaffold absorbs strongly in the UV region (240–300 nm) with tailing into the visible region (up to 400 nm), giving the compound its yellow color.

  • Fluorescence:

    • Mechanism: Upon excitation, these molecules often undergo a charge transfer from the electron-rich naphthalene ring (donor) to the electron-deficient pyrimidine ring (acceptor), or to a substituent at C-2.

    • Solvatochromism: The emission wavelength is highly sensitive to solvent polarity.[8] In polar aprotic solvents (like DMSO), the excited state is stabilized, often leading to a red shift (bathochromic shift) in emission.

Photophysical Mechanism Diagram

Photophysics cluster_solvent Solvent Environment GS Ground State (S0) (Stabilized by Non-Polar Solvents) ES_LE Locally Excited State (LE) (Frank-Condon State) GS->ES_LE Absorption (hν) ES_ICT ICT State (Intramolecular Charge Transfer) Highly Polar ES_LE->ES_ICT Solvent Relaxation (Reorganization) Emission Fluorescence Emission (Red-shifted in Polar Solvents) ES_ICT->Emission Radiative Decay Emission->GS

Figure 2: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the solvatochromism of N-ethyl perimidine derivatives.

Applications in Research & Development

Chemosensors

1-Ethylperimidine serves as a precursor for constructing complex "turn-off" or "turn-on" fluorescent sensors.

  • Case Study: Bis-perimidine derivatives linked by an anthracene spacer have been synthesized to selectively detect Chromium (III) ions (

    
    ). The nitrogen atoms of the perimidine ring coordinate with the metal ion, quenching fluorescence via a Chelation-Enhanced Quenching (CHEQ) mechanism.
    
Biological Activity

Perimidine derivatives are structurally similar to purines, making them valuable in drug discovery.

  • DNA Intercalation: The planar naphthalene core allows 1-ethylperimidine derivatives to intercalate between DNA base pairs.

  • Cytotoxicity: N-alkyl derivatives have shown potential cytotoxicity against specific cancer cell lines, acting as precursors to more potent 2-substituted pharmacological agents.

References

  • Zhang, Y., et al. (2019). "Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions." Beilstein Journal of Organic Chemistry, 15, 2847–2855.[4]

    • Key Data Source: Provides the specific melting point (198-200°C), NMR data, and synthesis protocol for 1-ethylperimidine.
  • Herbert, J. M., et al. (1982). "1H-Perimidines.[1][2][3][4][9][10] Structure, Synthesis and Reactivity."[11][12] Journal of Chemical Society, Perkin Transactions 1.

    • Foundational Text: Establishes the general reactivity p
  • Mishra, L., et al. (2000). "Synthesis and spectroscopic studies of metal complexes of some perimidine derivatives." Indian Journal of Chemistry.

Sources

Technical Guide: Solubility Profile and Characterization of 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical solubility profile of 1-Ethyl-1H-perimidine, synthesizing qualitative empirical data with a rigorous framework for quantitative characterization. It is designed for researchers requiring precise solvation parameters for synthesis, recrystallization, or biological assay development.

Executive Summary

1-Ethyl-1H-perimidine (CAS: Variable/Derivative dependent) is a tricyclic N-heterocycle derived from perimidine. Unlike its parent compound, the N-ethyl substitution disrupts intermolecular hydrogen bonding, altering its lattice energy and solvation thermodynamics.

This compound exhibits a polarity-dependent solubility profile , showing high affinity for polar aprotic solvents (DMSO, DCM) and limited solubility in non-polar hydrocarbons. This guide provides the confirmed solubility landscape, thermodynamic modeling frameworks, and a validated protocol for determining precise saturation limits (


).

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

PropertyDescription
Chemical Structure Tricyclic aromatic system (Naphthalene core with a pyrimidine ring), N-ethylated at position 1.[1]
Molecular Character Lipophilic core with polar nitrogen centers.
Key Interactions

-

stacking (aromatic core), Dipole-dipole (N-heterocycle), Weak H-bond acceptance (N3 position).
Primary Applications Precursor for tetraperimidine optical materials, ligand for transition metals, antimicrobial scaffold.
Solvation Mechanism

The dissolution of 1-Ethyl-1H-perimidine is governed by the competition between the crystal lattice energy (dominated by


-stacking) and the solvation enthalpy.
  • Polar Aprotic Solvents (DCM, DMSO): Effective at disrupting

    
    -stacking via dipole interactions, resulting in high solubility .
    
  • Protics (Methanol, Ethanol): Moderate solubility. The lack of an N-H donor (due to ethylation) reduces favorable H-bonding with the solvent compared to the parent perimidine.

  • Non-Polars (Hexane, Benzene): Poor solubility due to the inability to overcome the dipole-dipole interactions of the crystal lattice.

Confirmed Solubility Landscape

The following qualitative data is synthesized from synthesis protocols and isolation steps reported in recent chemical literature (e.g., Beilstein J. Org. Chem.).[1][2][3][4][5][6][7]

Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred solvent for extraction and synthesis.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Ideal for biological assays and nucleophilic substitution reactions.
Alcohols Methanol, EthanolModerate/Temperature Dependent High solubility at reflux; limited at

. Ideal for recrystallization .
Hydrocarbons Hexane, Petroleum Ether, BenzenePoor/Insoluble Used as anti-solvents to precipitate the compound.
Water WaterInsoluble Requires co-solvent (e.g., DMSO/Water) for biological testing.

Critical Insight: For purification, a standard protocol involves dissolving the crude material in hot ethanol and cooling to


, or dissolving in minimal DCM and precipitating with Hexane.

Thermodynamic Modeling Framework

To generate precise quantitative data (


 vs 

), researchers must correlate experimental data using thermodynamic models.
Modified Apelblat Model

Used to correlate the mole fraction solubility (


) with temperature (

).

  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Highly accurate for interpolation of solubility at non-measured temperatures.

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    

Experimental Protocol: Laser Dynamic Monitoring

Standard Shake-Flask methods are prone to sampling errors. The Laser Dynamic Method is recommended for high-precision solubility profiling.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring) Start->Mix Laser Laser Monitoring Setup (Transmissivity Measurement) Mix->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Detect Detect Dissolution Point (Max Transmissivity) Heat->Detect Solids Present Detect->Start Repeat for new conc. Calc Calculate Mole Fraction (x) Detect->Calc Clear Solution Model Fit to Apelblat Equation Calc->Model

Caption: Workflow for determining solubility limits using the Laser Dynamic Method.

Step-by-Step Methodology
  • Preparation: Accurately weigh 1-Ethyl-1H-perimidine (

    
    ) and solvent (
    
    
    
    ) into a glass vessel equipped with a water jacket.
  • Setup: Insert a laser source and a photodetector on opposite sides of the vessel. Initiate stirring.

  • Equilibration: Maintain the system at a starting temperature (e.g., 293.15 K) where the solute is undissolved (suspension). The laser intensity at the detector will be low due to scattering.

  • Dynamic Heating: Slowly increase the temperature (rate

    
     K/h) while monitoring laser transmittance.
    
  • Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full

    
     vs. 
    
    
    
    curve.

Applications & Implications

  • Crystallization: The steep solubility curve in Ethanol (low at 298K, high at 350K) makes it the solvent of choice for obtaining high-purity crystals.

  • Optoelectronics: For spin-coating applications (e.g., OLED fabrication), Chlorobenzene or Dichloromethane are recommended due to high solubility and favorable evaporation rates.

  • Drug Delivery: Due to poor aqueous solubility, formulations should utilize DMSO co-solvents or cyclodextrin complexation to enhance bioavailability.

References

  • Synthesis & Properties: Zhang, Y., et al. "Preparation of anthracene-based tetra-perimidine hexafluorophosphate and selective recognition for chromium(III) ion." Beilstein J. Org. Chem., 2019, 15, 1769–1780. Link

  • Perimidine Overview: "Recent Advances in the Synthesis of Perimidines and their Applications." PMC, 2020. Link

  • Solubility Measurement Protocol: "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics, 2021. Link

  • Thermodynamic Modeling: "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives." J. Chem. Eng. Data, 2010.[5][8] (Cited for methodology validation).

Sources

A Comparative Technical Guide to Perimidine and 1-Ethyl-1H-perimidine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparative analysis of the parent heterocyclic compound, perimidine, and its N-alkylated derivative, 1-Ethyl-1H-perimidine. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and application development. We will delve into the synthesis, spectroscopic signatures, reactivity, and potential applications of these two molecules, highlighting the critical influence of N-alkylation on the physicochemical properties of the perimidine core.

The Perimidine Scaffold: A Privileged Heterocycle

Perimidine is a fascinating tricyclic heteroaromatic system, comprising a naphthalene core fused with a pyrimidine ring. This unique arrangement results in an amphoteric electronic nature, possessing both π-excessive and π-deficient characteristics.[1][2] This electronic duality is a cornerstone of its diverse reactivity and wide-ranging applications in medicinal chemistry, materials science, and as a versatile ligand in coordination chemistry.[3][4] The perimidine framework is a key constituent in various compounds exhibiting antimicrobial, antitumor, and anti-inflammatory properties.[5]

Synthesis Strategies: Accessing the Core and its Derivative

The fundamental approach to synthesizing the perimidine scaffold involves the cyclocondensation of 1,8-diaminonaphthalene with a suitable one-carbon electrophile.[3] This foundational reaction can be adapted to produce both the parent perimidine and its N-alkylated derivatives.

Synthesis of Perimidine

The most common and efficient synthesis of perimidine involves the reaction of 1,8-diaminonaphthalene with an aldehyde, often in the presence of an acid catalyst.[6]

Conceptual Workflow for Perimidine Synthesis:

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product DN 1,8-Diaminonaphthalene Reaction Cyclocondensation DN->Reaction Aldehyde One-Carbon Source (e.g., Formaldehyde/Formic Acid) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acid Catalyst) Catalyst->Reaction Heat Heat Heat->Reaction Perimidine Perimidine Reaction->Perimidine Formation of Heterocyclic Ring cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Perimidine Perimidine Reaction N-Alkylation Perimidine->Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Ethyl_Perimidine 1-Ethyl-1H-perimidine Reaction->Ethyl_Perimidine Formation of N-C bond

Sources

Pi-electron deficiency and excess in 1-Ethyl-1H-perimidine systems

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the 1-Ethyl-1H-perimidine system, focusing on its unique electronic duality—simultaneous


-electron deficiency and excess—and how this paradox is exploited in advanced organic synthesis and drug development.[1]

A Technical Guide to Exploiting Pi-Deficiency and Excess in Heterocyclic Systems

Executive Summary: The Amphoteric Electronic Nature

The 1-Ethyl-1H-perimidine system represents a unique class of "amphoteric" heterocycles.[1] Unlike simple pyrimidines (typically


-deficient) or naphthalenes (typically 

-excessive), the fused perimidine scaffold exhibits a distinct electronic dichotomy:
  • 
    -Electron Excess:  The naphthalene backbone (positions 4, 6, 7, and 9) is electron-rich due to the donation of the nitrogen lone pair (
    
    
    
    -orbital) into the aromatic system.[1] This makes these positions highly susceptible to electrophilic aromatic substitution (
    
    
    )
    .[1]
  • 
    -Electron Deficiency:  The C-2 position (the "amidine" carbon) is significantly electron-deficient due to the electronegativity of the two flanking nitrogen atoms and the imine-like character of the N3=C2 bond.[1] This site is a prime target for nucleophilic attack (
    
    
    
    or addition-elimination)
    .[1]

This guide details how to leverage this duality for the synthesis of complex pharmaceutical candidates.

Electronic Architecture & Reactivity Map

To rationally design derivatives, one must visualize the molecule not as a static structure, but as a polarized system with distinct reactive zones.[1]

The Reactivity Logic
  • The N-Ethyl Group: The ethyl group at N-1 breaks the symmetry of the parent perimidine.[1] It exerts a positive inductive effect (+I), slightly increasing electron density on the ring compared to the unsubstituted parent, but primarily it acts as a steric blocker, directing reactivity to the "open" N-3 side or remote ring positions.[1]

  • The C-2 Gateway: This is the most electron-deficient center.[1] In drug design, this is the attachment point for nucleophilic pharmacophores (amines, thiols).[1]

  • The Perinaphthenyl Backbone: The C-4 and C-9 positions are the most electron-rich, often reacting with soft electrophiles (halogens, diazonium salts).[1]

Visualization of Signaling Pathways (Reactivity)

The following diagram maps the electronic flow and consequent reactivity patterns of 1-Ethyl-1H-perimidine.

PerimidineReactivity Perimidine 1-Ethyl-1H-perimidine (Core Scaffold) PiExcess Pi-Electron Excess (Naphthalene Ring) Perimidine->PiExcess PiDeficient Pi-Electron Deficiency (C-2 Position) Perimidine->PiDeficient C4_9 Positions C4 / C9 (High HOMO Density) PiExcess->C4_9 C6_7 Positions C6 / C7 (Secondary Donors) PiExcess->C6_7 C2 Position C-2 (Low LUMO Density) PiDeficient->C2 Electrophilic Electrophilic Attack (E+) (Halogenation, Nitration) C4_9->Electrophilic Primary Site Oxidation Oxidative Degradation (Quinone Formation) C4_9->Oxidation Susceptible Nucleophilic Nucleophilic Attack (Nu-) (Amination, Alkylation) C2->Nucleophilic Primary Site

Figure 1: Reactivity map illustrating the divergence of electrophilic and nucleophilic pathways based on local electron density.[1]

Experimental Protocol: Synthesis of 1-Ethyl-1H-perimidine

Achieving mono-alkylation without over-alkylating to the quaternary salt requires precise stoichiometric control.[1]

Materials & Reagents
ReagentRoleStoichiometryNotes
1H-Perimidine Precursor1.0 eqSynthesized from 1,8-diaminonaphthalene
Ethyl Iodide (EtI) Alkylating Agent1.1 eqSlight excess to drive completion
KOH (Powdered) Base2.0 eqDeprotonates N-1
DMSO Solvent-Polar aprotic promotes

Ice/Water Quench-For precipitation
Step-by-Step Methodology

This protocol ensures high regioselectivity for the N-1 position.[1]

  • Precursor Preparation:

    • Dissolve 1,8-diaminonaphthalene (10 mmol) in formic acid (15 mL). Reflux for 2 hours.

    • Neutralize with ammonia to precipitate 1H-perimidine .[1] Recrystallize from ethanol. (Yield ~85%).[1][2][3]

  • Activation (Deprotonation):

    • In a flame-dried round-bottom flask, dissolve 1H-perimidine (1.68 g, 10 mmol) in anhydrous DMSO (20 mL).

    • Add powdered KOH (1.12 g, 20 mmol) under inert atmosphere (

      
      ).
      
    • Mechanism:[1][3][4][5][6][7][8] The base removes the N-1 proton, creating a resonance-stabilized perimidinyl anion.[1]

  • Controlled Alkylation:

    • Cool the solution to 0–5°C (ice bath) to suppress di-alkylation.

    • Add Ethyl Iodide (0.88 mL, 11 mmol) dropwise over 30 minutes.

    • Critical Control Point: Do not exceed 1.1 equivalents of EtI.[1] Excess leads to the formation of 1,3-diethylperimidinium iodide (quaternary salt).[1]

  • Reaction & Workup:

    • Stir at room temperature for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow/brown solid.[1]

    • Filter, wash with water, and dry.[1][9]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, DCM/Hexane) if quaternary salts are detected.[1]

    • Target Yield: 75–80%.

Functionalization Strategies for Drug Development

Researchers can exploit the electronic duality to synthesize "Push-Pull" systems or bi-functional drugs.[1]

Exploiting the Deficiency (C-2 Functionalization)

The C-2 position behaves similarly to an electron-deficient aldehyde.[1]

  • Protocol: Lithiation of 1-Ethyl-1H-perimidine is difficult due to N-ethyl steric hindrance and potential ring opening.[1] Instead, use nucleophilic displacement on 2-chloro-1-ethylperimidine (synthesized via

    
     treatment of the perimidin-2-one derivative).[1]
    
  • Application: Attachment of piperazines or morpholines at C-2 to improve solubility and bioavailability in CNS drugs.[1]

Exploiting the Excess (Ring Electrophilic Substitution)

The positions 4, 6, 7, and 9 are electron-rich.[1]

  • Protocol (Bromination): Reaction with

    
    -bromosuccinimide (NBS) in DMF at 0°C typically yields 4-bromo-1-ethylperimidine  or 4,9-dibromo  derivatives depending on stoichiometry.[1]
    
  • Application: These halogenated intermediates are precursors for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl groups to extend conjugation for optical applications (fluorophores).[1]

Synthesis Workflow Diagram

The following flowchart visualizes the synthetic pathways from the parent scaffold to functionalized derivatives.

SynthesisPath Start 1,8-Diaminonaphthalene Perimidine 1H-Perimidine Start->Perimidine HCOOH, Reflux EthylPerimidine 1-Ethyl-1H-perimidine (Target Scaffold) Perimidine->EthylPerimidine EtI (1.1 eq), KOH, DMSO C2_Deriv 2-Substituted Derivative (Nucleophilic Pathway) EthylPerimidine->C2_Deriv 1. Oxidation to 2-one 2. POCl3 -> Cl 3. R-NH2 (Subst.) C4_Deriv 4/9-Bromo Derivative (Electrophilic Pathway) EthylPerimidine->C4_Deriv NBS, DMF, 0°C

Figure 2: Synthetic workflow from raw materials to functionalized 1-Ethyl-1H-perimidine derivatives.

References

  • Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981).[1] Perimidines.[1][2][6][10] Russian Chemical Reviews.[1] Link

  • Filatova, E. A., et al. (2020).[1][3] Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E. Link

  • Mobinikhaledi, A., & Amiri, A. (2020).[1] Recent Advances in the Synthesis of Perimidines and their Applications.[1][2][6] Molecular Diversity.[1] Link

  • Organic Syntheses. N-Ethylpiperidine (Analogous alkylation protocol reference). Organic Syntheses, Coll.[1][11] Vol. 4, p.438.[1] Link

Sources

Tautomerism in 1-Substituted Perimidine Derivatives: Mechanisms, Analysis, and Drug Design Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Tautomerism in 1-Substituted Perimidine Derivatives .

Executive Summary

Perimidines (1H-perimidines) are tricyclic nitrogen heterocycles fused to a naphthalene core, often described as "peri-naphthodiazines." In their unsubstituted form, they exhibit rapid annular tautomerism , where a proton migrates between the N1 and N3 positions.

Crucial Distinction: In 1-substituted perimidine derivatives , the substitution at the N1 position (e.g., Methyl, Phenyl) blocks annular tautomerism . This "locks" the heterocyclic ring into a fixed electronic state, forcing any remaining tautomeric equilibria to occur via exocyclic functional groups (typically at the C2 position).

This guide focuses on the structural dynamics of these "locked" systems, specifically the Amino-Imino and Lactam-Lactim equilibria, which are critical for defining hydrogen-bond donor/acceptor motifs in drug-target interactions.

Fundamentals of Perimidine Tautomerism

The "Locked" Ring System

Unlike the parent perimidine, where the proton is labile, a 1-substituted derivative (1-R-perimidine) has a fixed covalent bond at N1.

  • N1:

    
    -like character (depending on conjugation), bonded to the substituent 
    
    
    
    .
  • N3:

    
     character, possessing a lone pair available for H-bonding or coordination.
    

This locking mechanism makes 1-substituted perimidines excellent chemical probes for determining the bioactive tautomer of a drug candidate. By synthesizing the "fixed" N1-methyl analog, researchers can test the activity of a specific tautomeric form without the interference of dynamic equilibrium.

Exocyclic Tautomerism at Position 2

The most chemically relevant tautomerism in these derivatives arises when a protic substituent is present at C2.

Scenario A: 2-Amino-1-Substituted Perimidines

The equilibrium exists between the Amino form (predominant) and the Imino form .

  • Amino Form (A): Exocyclic

    
     group; Endocyclic 
    
    
    
    bond at N3.
  • Imino Form (B): Exocyclic

    
     group; Proton migrates to N3 (forming 
    
    
    
    ).
Scenario B: 2-Oxo-1-Substituted Perimidines (Perimidinones)

The equilibrium exists between the Lactam (Keto) and Lactim (Enol) forms.

  • Lactam Form:

    
     at C2; 
    
    
    
    .
  • Lactim Form:

    
     at C2; 
    
    
    
    lone pair.

Tautomerism Fig 1. Exocyclic Amino-Imino Tautomerism in 1-Substituted Perimidines. Amino Amino Form (Bioactive Preferred?) TS Transition State (Proton Transfer) Amino->TS Solvent/Heat Imino Imino Form (High Energy) Imino->TS TS->Amino Rapid Reversion TS->Imino H-Migration

Steric and Electronic Effects of 1-Substitution

The nature of the substituent at N1 (


) profoundly influences the stability of the tautomers at C2.
Substituent (

)
Steric ImpactElectronic ImpactTautomeric Preference
Methyl (-Me) LowInductive donor (+I)Stabilizes Amino form via electron donation to the ring, increasing basicity of N3.
Phenyl (-Ph) HighResonance w/ steric twistSteric clash with C2-substituents forces the Ph ring out of plane (

twist). Destabilizes planar Imino forms.
Tert-Butyl (-tBu) Very HighNone (Inductive only)Kinetic blocking. Can prevent solvation required for tautomerization.

Key Insight: In 1-methyl-2-(p-tolyl)perimidine, X-ray crystallography reveals that the steric repulsion between the N1-methyl and the C2-aryl group twists the molecule. This distortion breaks planarity, reducing conjugation and effectively "trapping" the molecule in the amino form, as the imino form requires a planar geometry for effective resonance stabilization.

Analytical Protocols for Tautomer Identification

Distinguishing between tautomers requires a multi-modal approach. Relying solely on one technique often leads to misinterpretation.

NMR Spectroscopy Workflow

Objective: Detect the distinct chemical environments of the N-H protons and the effect of the C=N vs C-N bond on adjacent carbons.

Protocol:

  • Solvent Selection: Use DMSO-d6 (polar aprotic) to slow down proton exchange. Avoid protic solvents (MeOH,

    
    ) which promote rapid exchange and signal averaging.
    
  • Temperature: Perform Variable Temperature (VT) NMR from -40°C to +50°C.

    • Low Temp: May freeze out individual tautomers if the barrier is high.

    • High Temp: Coalescence of signals indicates rapid exchange.

  • Signals to Monitor:

    • 
       NMR: 
      
      • Amino (

        
        ):  Broad singlet, typically 
        
        
        
        5.0–7.0 ppm (integrates to 2H).
      • Imino (

        
        ):  Sharp singlet, typically 
        
        
        
        8.0–10.0 ppm (integrates to 1H), plus a distinct
        
        
        signal (
        
        
        10–13 ppm).
    • 
       HMBC:  The definitive test.
      
      • Amino N:

        
         ~50–70 ppm (characteristic of 
        
        
        
        amine).
      • Imino N:

        
         ~300 ppm (characteristic of 
        
        
        
        imine).
X-Ray Crystallography Metrics

In the solid state, tautomerism is often frozen. The bond lengths are the most reliable indicator of the tautomeric state.

  • C2–N(Exocyclic) Bond Length:

    • Amino Form:

      
       (Partial double bond character due to resonance).
      
    • Imino Form:

      
       (True double bond).
      
  • Ring C2–N3 Bond Length:

    • Amino Form: Short (

      
      , double bond character).
      
    • Imino Form: Long (

      
      , single bond character).
      

Experimental Workflow: Synthesis & Characterization

The following protocol outlines the synthesis of a 1-substituted perimidine model system to study these effects.

Step 1: Synthesis of the Perimidine Core
  • Reagents: 1,8-Diaminonaphthalene + Aldehyde/Ketone (e.g., 4-methylbenzaldehyde).[1]

  • Conditions: Ethanol reflux, catalyst (e.g.,

    
    ).
    
  • Yield: Typically 80–90%.

Step 2: N1-Alkylation (The "Locking" Step)
  • Reagents: Perimidine precursor + Methyl Iodide (

    
    ) + Base (
    
    
    
    /KOH).[2]
  • Solvent: Anhydrous Acetonitrile or DMF.

  • Procedure:

    • Dissolve perimidine in solvent under Argon.[1]

    • Add base and stir for 30 min.

    • Add

      
       dropwise (control exotherm).
      
    • Heat at 50°C for 3 hours.

  • Critical Note: Mono-alkylation is desired. Over-alkylation to the quaternary ammonium salt (

    
    ) can occur. Monitor via TLC.
    
Step 3: Characterization Logic

Workflow Fig 2. Decision Tree for NMR Characterization of Perimidine Tautomers. Start Purified 1-Substituted Product Solubility Dissolve in DMSO-d6 Start->Solubility HNMR 1H NMR Analysis Solubility->HNMR Check Are NH signals visible? HNMR->Check Yes Check Chemical Shift Check->Yes Yes No Run 15N HMBC Check->No Ambiguous Amino Broad S (5-7 ppm) => Amino Tautomer Yes->Amino Imino Sharp S (>9 ppm) => Imino Tautomer Yes->Imino No->Amino Shift < 100ppm No->Imino Shift > 250ppm

Implications for Drug Development

Tautomer-Specific Binding

Kinase inhibitors often rely on the perimidine scaffold (or the analogous benzimidazole) to mimic the adenine ring of ATP.

  • Donor-Acceptor Motifs: The Amino form presents a Donor-Acceptor-Donor (DAD) motif (if N1 is H), but in 1-substituted derivatives, it presents an Acceptor-Donor motif at the N3-C2 interface.

  • The "Locking" Strategy: If a drug candidate shows poor binding kinetics, it may be due to the energy penalty of switching to the bioactive tautomer. Synthesizing the 1-methyl analog locks the system. If the 1-methyl analog (Amino form) is active, but the 1-unsubstituted parent is weak, it suggests the parent spends too much time in the wrong tautomer (or the N1-H is required for binding).

Solubility and Permeability
  • Imino forms are generally more polar and may have higher water solubility but lower membrane permeability.

  • Amino forms are often more lipophilic.

  • Strategy: Modulating the 1-substituent (e.g., using a trifluoromethyl group) can electronically bias the equilibrium at C2 toward the form that maximizes bioavailability.

References

  • Pozharskii, A. F., et al. (2020).[2][3] A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations and Applications. Current Organic Chemistry. 4[2][5][6][7][8]

  • Kalle, P., et al. (2022).[1] Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-perimidine. Acta Crystallographica Section E. 1

  • Claramunt, R. M., et al. (2006). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. 9[5]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. 10

  • Lagzian, M., et al. (2018).[7] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Physics. 7

Sources

Methodological (synthesis & Protocols)

Synthesis of 1-Ethyl-1H-perimidine from 1,8-diaminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HET-042

High-Purity Synthesis of 1-Ethyl-1H-perimidine from 1,8-Diaminonaphthalene

Abstract & Scope

This application note details a robust, two-stage protocol for the synthesis of 1-Ethyl-1H-perimidine (Target 3 ) starting from 1,8-diaminonaphthalene (DAN). While direct alkylation of DAN followed by cyclization is possible, this guide prioritizes a Cyclization-Alkylation strategy. This route minimizes the formation of oxidative byproducts (tars) associated with the instability of free DAN and offers superior regiocontrol during the ethylation step.

Target Audience: Medicinal chemists, ligand synthesis specialists, and process development scientists.

Strategic Analysis & Retrosynthesis

The synthesis addresses two primary chemical challenges:

  • Oxidative Instability: 1,8-Diaminonaphthalene is highly susceptible to air oxidation, rapidly degrading into dark purple/black polymers.

  • Regioselectivity: Controlling mono- vs. di-alkylation (quaternization) of the perimidine core.

Reaction Pathway

The protocol proceeds via the formation of the parent 1H-perimidine (Intermediate 2 ), followed by controlled nucleophilic substitution (


) with ethyl iodide.

Figure 1: Synthetic pathway utilizing triethyl orthoformate for cyclization followed by base-mediated ethylation.

Reagents & Equipment
Chemical Bill of Materials
ReagentCAS No.[1]Equiv.[2][3]RoleGrade
1,8-Diaminonaphthalene 479-27-61.0Precursor98%+ (Recrystallized)
Triethyl Orthoformate 122-51-05.0Cyclization/SolventAnhydrous
Ethyl Iodide 75-03-61.1Alkylating Agent99%
Potassium Hydroxide 1310-58-32.5BasePowdered, >85%
DMSO 67-68-5N/ASolventDry (<0.1% H2O)
System Suitability Check
  • Precursor Integrity: 1,8-Diaminonaphthalene must be a tan or light brown solid. If the material is black or deep purple, it must be recrystallized (Ethanol/Water + trace Sodium Dithionite) before use.

  • Inert Atmosphere: All reactions, particularly the alkylation, should be conducted under Nitrogen or Argon to prevent side-reactions.

Experimental Protocol
Phase 1: Synthesis of 1H-Perimidine (Cyclization)

This step converts the air-sensitive diamine into the stable aromatic perimidine core.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2 or N2 line).

  • Charging: Add 1,8-Diaminonaphthalene (5.0 g, 31.6 mmol) to the flask.

  • Reagent Addition: Add Triethyl Orthoformate (TEOF) (25 mL, ~150 mmol). Note: TEOF acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 2–3 hours.

    • Observation: The solution will transition from dark brown to a clearer amber/yellow as the diamine is consumed.

    • TLC Monitoring: Silica gel, 10% MeOH in DCM. SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product, 1H-perimidine , often precipitates as green/yellow crystals upon cooling.

    • Add Hexane (50 mL) to complete precipitation.

    • Filter the solid and wash with cold Hexane (2 x 20 mL).

  • Yield: Expect 4.5–5.0 g (85–92%). Use directly in Phase 2.

Phase 2: N-Alkylation to 1-Ethyl-1H-perimidine

This step utilizes a controlled


 reaction. The use of DMSO accelerates the reaction but requires careful quenching.
  • Setup: Flame-dry a 100 mL two-neck flask. Purge with

    
    .
    
  • Solvation: Dissolve 1H-Perimidine (2.0 g, 11.9 mmol) in anhydrous DMSO (20 mL). Stir until fully dissolved.

  • Deprotonation: Add powdered KOH (1.67 g, 29.7 mmol) in one portion. Stir vigorously for 15 minutes at room temperature.

    • Mechanism:[1][4][5][6] KOH generates the perimidine anion (highly nucleophilic).

  • Alkylation: Add Ethyl Iodide (1.05 mL, 13.1 mmol) dropwise via syringe over 10 minutes.

    • Critical Control: Do not overheat. Exotherm is mild, but temperature >40°C increases risk of di-alkylation (quaternary salt formation).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Quench & Extraction:

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine (2 x 30 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is usually >90% pure.

    • For analytical grade: Flash Column Chromatography (Silica, Gradient 0

      
       5% MeOH in DCM).
      
    • Target: 1-Ethyl-1H-perimidine elutes before any trace bis-ethylated salt.

Workflow Logic & Troubleshooting

Figure 2: Purification decision tree for the alkylation phase.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Old/Oxidized DANRecrystallize DAN from EtOH/H2O with

.
Product is Purple Oxidation products presentWash crude solid with cold ether; oxidation byproducts are often more soluble.
Di-alkylation (Salt) Excess EtI or High TempStrictly limit EtI to 1.1 eq. Keep temp < 25°C.
Incomplete Reaction Wet DMSO (Phase 2)Water quenches the anion. Use fresh anhydrous DMSO.
Characterization Data (Expected)

1-Ethyl-1H-perimidine

  • Appearance: Yellow to greenish crystalline solid.

  • Melting Point: ~100–102°C (Lit. varies based on polymorph).

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (t, 
      
      
      
      Hz, 3H,
      
      
      )
    • 
       3.95 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       6.45 (d, 1H, Ar-H, H-2 of naphthalene ring)
      
    • 
       7.10 – 7.40 (m, 4H, Ar-H)
      
    • 
       7.75 (s, 1H, H-2 perimidine ring proton) – Diagnostic Peak
      
  • MS (ESI+): Calculated for

    
    : 196.10; Found 
    
    
    
    .
Safety & Handling
  • 1,8-Diaminonaphthalene: Toxic if swallowed or inhaled. Suspected carcinogen. Handle in a fume hood.

  • Ethyl Iodide: Alkylating agent. Vesicant. Use gloves and quench waste with aqueous ammonia or thiosulfate.

  • Waste Disposal: All heavy metal-free organic waste. Segregate halogenated waste (DCM/EtI) from non-halogenated.

References
  • Pozharskii, A. F., & Dalatreshvili, A. G. (1981). Heterocyclic Chemistry: Synthesis and properties of 1-substituted perimidines. Chemistry of Heterocyclic Compounds.

  • Herbert, J. M., et al. (1987).[7] Potential antitumor agents.[7][8] 53. Synthesis, DNA binding properties, and biological activity of perimidines. Journal of Medicinal Chemistry.

  • Starikova, Z. A., et al. (2020).[5] Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH.

  • Organic Chemistry Portal. (2023). Alkyl Iodide Synthesis and Reactivity.

Sources

Application Note: Microwave-Assisted Synthesis of 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, two-stage microwave-assisted protocol for the synthesis of 1-Ethyl-1H-perimidine . Unlike conventional heating methods that require prolonged reflux times (4–12 hours) and often suffer from oxidative degradation, this microwave protocol achieves complete conversion in under 30 minutes total irradiation time. The method utilizes a robust cyclocondensation of 1,8-diaminonaphthalene followed by a rapid, base-mediated N-alkylation. This guide is designed for medicinal chemists and drug development professionals seeking to generate perimidine scaffolds for DNA-intercalation and antimicrobial studies.

Introduction & Scientific Rationale

The Perimidine Scaffold

Perimidines (1H-perimidines) are tricyclic nitrogen heterocycles isosteric with phenalenes. They possess significant biological importance due to their ability to function as DNA intercalators , inhibiting cell proliferation in various tumor lines. The "1-Ethyl" derivative is particularly valuable as the N-alkyl group modulates lipophilicity and binding affinity, preventing the tautomeric shifts common in unsubstituted perimidines.

Why Microwave Synthesis?

Conventional synthesis of perimidines involves refluxing 1,8-diaminonaphthalene with carboxylic acids. This process is chemically inefficient due to:

  • Oxidative Instability: 1,8-Diaminonaphthalene rapidly oxidizes in air, leading to "tarry" by-products during long refluxes.

  • Thermal Gradients: Oil baths create uneven heating, promoting side reactions.

Microwave irradiation solves these issues via dielectric heating .[1][2] The polar reaction medium (formic acid or DMF) couples directly with the oscillating electromagnetic field, generating rapid, uniform internal heat. This "volumetric heating" accelerates the rate-determining step (nucleophilic attack) while minimizing the exposure time of the air-sensitive diamine precursor.

Reaction Mechanism & Strategy

The synthesis is designed as a Two-Stage Protocol to ensure regiochemical purity.

  • Stage 1 (Cyclization): Formation of the parent 1H-perimidine ring using Formic Acid.

  • Stage 2 (Alkylation): Selective

    
     N-ethylation using Ethyl Iodide.
    
Visualized Pathway

ReactionScheme Start 1,8-Diaminonaphthalene Inter 1H-Perimidine (Intermediate) Start->Inter Stage 1: Cyclocondensation MW: 100°C, 10 min Reagent1 Formic Acid (HCOOH) Reagent1->Inter Product 1-Ethyl-1H-perimidine Inter->Product Stage 2: N-Alkylation MW: 120°C, 5 min Reagent2 Ethyl Iodide (EtI) K2CO3 / DMF Reagent2->Product

Caption: Two-stage synthetic pathway transforming 1,8-diaminonaphthalene into 1-Ethyl-1H-perimidine via microwave irradiation.

Materials & Equipment

Reagents
ReagentPurityRole
1,8-Diaminonaphthalene >98%Precursor (Store in dark/under N2)
Formic Acid 85-90% aq.C1 Synthon for Cyclization
Ethyl Iodide (EtI) 99%Alkylating Agent
Potassium Carbonate (

)
AnhydrousBase
DMF (N,N-Dimethylformamide) AnhydrousSolvent for Alkylation
Ethyl Acetate / Hexane HPLC GradeExtraction / Purification
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar).

  • Vials: 10 mL or 30 mL pressure-rated borosilicate glass vials with Teflon/silicone septa.

  • Workup: Rotary evaporator, silica gel flash column.

Experimental Protocol

Stage 1: Synthesis of 1H-Perimidine Core

Target: Cyclization of 1,8-diaminonaphthalene.[3][4]

  • Preparation: In a 10 mL microwave vial, dissolve 1,8-diaminonaphthalene (1.0 mmol, 158 mg) in Formic Acid (3 mL) . Note: Formic acid acts as both reagent and solvent.

  • Sealing: Cap the vial with a crimp cap containing a Teflon septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (RT) using compressed air (internal feature).

    • Pour the reaction mixture into ice-cold water (20 mL) .

    • Neutralize with 10% NaOH or Ammonia solution until pH ~8–9. A green/yellow precipitate will form.

    • Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

    • Yield Expectation: 85–92% (Greenish solid).

    • Quality Check: Proceed to Stage 2 if TLC (Ethyl Acetate:Hexane 1:1) shows a single spot (

      
      ).
      
Stage 2: Synthesis of 1-Ethyl-1H-perimidine

Target: N-Alkylation of the perimidine ring.[5]

  • Preparation: In a clean 10 mL microwave vial, suspend the 1H-perimidine (0.5 mmol, ~84 mg) obtained from Stage 1 in anhydrous DMF (2 mL) .

  • Activation: Add

    
     (1.0 mmol, 138 mg) . Stir for 1 minute to ensure dispersion.
    
  • Addition: Add Ethyl Iodide (0.6 mmol, 48 µL) via syringe.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: 250 psi (Safety cut-off)

  • Workup:

    • Cool to RT. Pour mixture into brine (15 mL) to precipitate the organic product and remove DMF.

    • Extract with Ethyl Acetate (3 x 10 mL) .

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue is typically pure enough for many applications.

    • For analytical purity, perform Flash Column Chromatography (Silica gel, Eluent: Hexane/EtOAc 8:2).

    • Final Product: Yellow to brownish crystals.

Experimental Workflow Diagram

Workflow cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: N-Alkylation S1_Prep Mix Diamine + HCOOH (10mL Vial) S1_MW MW Irradiation 100°C, 10 min S1_Prep->S1_MW S1_Iso Neutralize & Filter (Isolate 1H-Perimidine) S1_MW->S1_Iso S2_Prep Suspend in DMF Add K2CO3 + EtI S1_Iso->S2_Prep Dried Intermediate S2_MW MW Irradiation 120°C, 5 min S2_Prep->S2_MW S2_Work Extract (EtOAc/Brine) Concentrate S2_MW->S2_Work Final Pure 1-Ethyl-1H-perimidine S2_Work->Final Column Chromatography

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis of 1-Ethyl-1H-perimidine.

Characterization & Validation

To validate the synthesis, confirm the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Ethyl Group: Look for a triplet at

      
       ppm (3H, 
      
      
      
      ) and a quartet at
      
      
      ppm (2H,
      
      
      ).
    • Perimidine H-2: A distinct singlet at

      
       ppm (the proton on the carbon between the nitrogens).
      
    • Aromatic Region: Multiplets between

      
       ppm corresponding to the naphthalene backbone.
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 196.25  g/mol  .
      
    • Observed

      
      : 197.1 .
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Stage 1) Oxidation of diamineUse freshly recrystallized 1,8-diaminonaphthalene. Purge vial with Nitrogen before sealing.
Incomplete Alkylation Moisture in solventDMF must be anhydrous.

must be dry. Water quenches the alkyl halide.
Multiple Spots on TLC Dialkylation (rare) or degradationReduce reaction temperature to 100°C in Stage 2. Ensure stoichiometry is close to 1:1.1 (Substrate:EtI).
Vial Over-pressurization Decomposition of Formic AcidDo not fill vial >50%. Use a pressure-release cap. Pre-stir for 1 min before heating.

Safety Information (MSDS Highlights)

  • 1,8-Diaminonaphthalene: Toxic if swallowed. Skin sensitizer. Handle in a fume hood.

  • Ethyl Iodide: Alkylating agent; suspected carcinogen. Volatile. Keep cold.

  • Microwave Vials: Never heat a sealed vial in a standard kitchen microwave. Use only dedicated laboratory reactors with active pressure monitoring.

References

  • Microwave Assisted Synthesis of Perimidine Derivatives. Asian Journal of Chemistry, 2016. Link

  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH, 2020. Link

  • Microwave Assisted N-Alkylation of Nitrogen Heterocycles. Green Chemistry, 2006. Link

  • Synthesis and biological activity of 2-substituted perimidines. ResearchGate, 2010. Link

Sources

Application Note & Protocol: Strategic Selection of Crystallization Solvents for the Isolation and Purification of 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selection of appropriate solvents and the development of a robust protocol for the crystallization of 1-Ethyl-1H-perimidine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The protocol emphasizes a systematic approach to solvent screening and optimization of crystallization conditions to yield high-purity crystalline material suitable for downstream applications.

Introduction: The Significance of 1-Ethyl-1H-perimidine Purification

1-Ethyl-1H-perimidine belongs to the perimidine class of fused nitrogenous heterocyclic aromatic compounds. Perimidines are recognized for their unique electronic properties and diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory applications.[1] The purity of 1-Ethyl-1H-perimidine is paramount for its use in drug development and materials science, as impurities can significantly alter its physicochemical properties and biological efficacy. Crystallization is a critical purification technique that, when optimized, can effectively remove impurities and yield a product with the desired crystalline form and purity.[2][3]

The selection of an appropriate solvent system is the most crucial factor in developing a successful crystallization protocol. An ideal solvent will exhibit high solubility for 1-Ethyl-1H-perimidine at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield of pure crystals upon cooling.[3] This guide provides a detailed methodology for solvent selection and a step-by-step protocol for the isolation of high-purity 1-Ethyl-1H-perimidine.

The Science of Solvent Selection for Crystallization

The principle of crystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[4] The ideal solvent for recrystallizing 1-Ethyl-1H-perimidine should possess the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude 1-Ethyl-1H-perimidine at or near its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to keep 1-Ethyl-1H-perimidine in solution should decrease significantly, promoting crystal formation.

  • Inertness: The solvent should not react chemically with 1-Ethyl-1H-perimidine.

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the crystals during the drying process.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Crystal Quality: The chosen solvent should promote the formation of well-defined, easily filterable crystals.

Given that 1-Ethyl-1H-perimidine is a heterocyclic aromatic compound, a range of organic solvents with varying polarities should be considered. For similar heterocyclic compounds, solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and dimethylformamide (DMF) have been successfully employed for crystallization.[5][6][7][8] For other perimidine derivatives, solvent systems like dichloromethane/hexane and dioxane/ethanol have also been reported.[9][10]

Recommended Solvents for Screening

The following table summarizes potential solvents for the crystallization of 1-Ethyl-1H-perimidine, along with their relevant physical properties. This list serves as a starting point for a systematic solvent screening process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Ethanol78.424.5Often used in the synthesis of perimidines and for recrystallizing pyrimidine derivatives.[1][7] Good balance of polarity.
Methanol64.732.7Higher polarity than ethanol; solubility of pyrimidine derivatives is generally good.[8]
Acetonitrile81.637.5A polar aprotic solvent, commonly used for crystallizing organic compounds.[6][11]
Ethyl Acetate77.16.0A less polar solvent that can be effective for compounds with moderate polarity.[6]
Dichloromethane (DCM)39.69.1Often used in combination with a non-polar solvent like hexane for recrystallization of perimidines.[9] Its high volatility requires careful handling.
n-Hexane68.71.9A non-polar solvent, typically used as an anti-solvent in combination with a more polar solvent.
Dioxane1012.2Has been used in combination with ethanol for crystallizing perimidine derivatives.[10]
Dimethylformamide (DMF)15336.7A highly polar aprotic solvent that shows high solubility for pyrimidine derivatives; may be difficult to remove completely.[8]

Experimental Protocol for the Crystallization of 1-Ethyl-1H-perimidine

This protocol outlines a systematic approach to purifying crude 1-Ethyl-1H-perimidine by crystallization.

Materials and Equipment
  • Crude 1-Ethyl-1H-perimidine

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Crystallization Procedure
  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 20-50 mg) of crude 1-Ethyl-1H-perimidine into several small test tubes.

    • Add a few drops of a different potential solvent from the table above to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature, and then place them in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a promising candidate.

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude 1-Ethyl-1H-perimidine into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while gently heating the flask on a hot plate with magnetic stirring. Use a condenser to prevent solvent loss.

    • Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[6]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.[12]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of 1-Ethyl-1H-perimidine or in a desiccator under vacuum.

Troubleshooting
  • No Crystals Form: The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.[12] Adding a seed crystal of pure 1-Ethyl-1H-perimidine can also initiate crystallization.[12]

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the cooling process being too rapid. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Visualization of the Crystallization Workflow

The following diagram illustrates the key steps in the crystallization process for 1-Ethyl-1H-perimidine.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying Start Start with Crude 1-Ethyl-1H-perimidine Solvent_Screen Solvent Screening (Small Scale) Start->Solvent_Screen Select Solvent Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling to Room Temperature Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline 1-Ethyl-1H-perimidine Drying->End

Sources

Application Notes and Protocols for the Green Synthesis of 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Perimidine Synthesis

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique electronic properties and rigid tricyclic structure make them valuable scaffolds for the development of novel pharmaceuticals, dyes, and organic electronic materials. Specifically, N-substituted perimidines, such as 1-Ethyl-1H-perimidine, are key intermediates in the synthesis of various bioactive molecules.[1]

Traditionally, the synthesis of perimidines has often involved harsh reaction conditions, hazardous reagents, and volatile organic solvents, contributing to a significant environmental burden. The principles of green chemistry call for the development of cleaner, safer, and more efficient synthetic methodologies.[3] This application note details two distinct, environmentally benign protocols for the synthesis of 1-Ethyl-1H-perimidine, leveraging modern green chemistry techniques to minimize waste, reduce energy consumption, and utilize safer reagents.

The protocols presented herein are designed to be robust, reproducible, and scalable, providing researchers with practical and sustainable alternatives to conventional synthetic methods. We will explore both a two-step approach involving a green cyclization followed by N-ethylation, and a more advanced one-pot synthesis, a hallmark of process intensification in green chemistry.

Materials and Equipment

Reagents and Solvents Equipment
1,8-DiaminonaphthaleneMicrowave reactor
Triethyl orthoformateUltrasonic bath
Diethyl carbonateStandard laboratory glassware (round-bottom flasks, condensers, etc.)
N,N-Dimethylformamide (DMF) - AnhydrousMagnetic stirrer with heating plate
EthanolTLC plates (silica gel 60 F254)
Ethyl acetateColumn chromatography setup (silica gel)
HexaneRotary evaporator
Potassium carbonate (K2CO3) - AnhydrousMelting point apparatus
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)NMR spectrometer, Mass spectrometer, FT-IR spectrometer
Deionized water

Protocol 1: Two-Step Microwave-Assisted Synthesis and Green N-Ethylation

This protocol first focuses on the rapid and efficient synthesis of the 1H-perimidine core using microwave irradiation, a technique known for dramatically reducing reaction times and improving energy efficiency.[4] The second step employs diethyl carbonate (DEC) as a green ethylating agent, a non-toxic and biodegradable alternative to conventional alkyl halides.[5][6][7]

Step 1: Microwave-Assisted Synthesis of 1H-Perimidine

Scientific Rationale: The reaction of 1,8-diaminonaphthalene with triethyl orthoformate provides the C2 carbon for the perimidine ring. Microwave heating accelerates the rate of this condensation-cyclization reaction, often leading to higher yields and purity in a fraction of the time required for conventional heating.[4] Ethanol is chosen as a relatively benign solvent.

Detailed Protocol:

  • In a 10 mL microwave reaction vial, combine 1,8-diaminonaphthalene (1.58 g, 10 mmol) and triethyl orthoformate (1.63 mL, 10 mmol).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 1H-perimidine can be purified by recrystallization from an ethanol-water mixture or used directly in the next step after drying.

Step 2: Green N-Ethylation using Diethyl Carbonate

Scientific Rationale: Diethyl carbonate (DEC) is an excellent green alternative for ethylation reactions.[5][6][7][8] It is non-toxic, biodegradable, and the byproducts are ethanol and carbon dioxide, which are environmentally benign. Potassium carbonate is used as a mild and inexpensive base.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 1H-perimidine from Step 1 (approx. 10 mmol), potassium carbonate (2.76 g, 20 mmol), and diethyl carbonate (12.1 mL, 100 mmol).

  • Heat the reaction mixture to reflux (approximately 126°C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the excess diethyl carbonate and ethyl acetate by rotary evaporation.

  • The crude 1-Ethyl-1H-perimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Workflow for Protocol 1

cluster_step1 Step 1: 1H-Perimidine Synthesis cluster_step2 Step 2: N-Ethylation s1_reagents 1,8-Diaminonaphthalene + Triethyl orthoformate in Ethanol s1_mw Microwave Irradiation (120°C, 10 min) s1_reagents->s1_mw s1_workup Solvent Evaporation s1_mw->s1_workup s1_product Crude 1H-Perimidine s1_workup->s1_product s2_reagents 1H-Perimidine + Diethyl Carbonate + Potassium Carbonate s1_product->s2_reagents Input for Step 2 s2_reflux Reflux (126°C, 6-8 h) s2_reagents->s2_reflux s2_workup Filtration & Solvent Evaporation s2_reflux->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Pure 1-Ethyl-1H-perimidine s2_purification->s2_product

Caption: Two-step synthesis of 1-Ethyl-1H-perimidine.

Protocol 2: One-Pot Ultrasound-Assisted Synthesis with Phase Transfer Catalysis

This protocol outlines a more advanced, one-pot synthesis that combines the formation of the perimidine ring and the N-ethylation in a single reaction vessel. This approach aligns with the principles of atom and step economy. The use of ultrasound irradiation provides the energy for the reaction, often at lower temperatures than conventional heating, and phase transfer catalysis facilitates the N-alkylation in a biphasic system.[9][10][11]

Scientific Rationale: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized hot spots with high temperature and pressure, which can accelerate reaction rates.[9][12] This method is energy-efficient and can often be performed at lower bulk temperatures.[13] Phase transfer catalysis (PTC) is a powerful green chemistry tool that enables reactions between reactants in immiscible phases (e.g., a solid base and an organic substrate).[10][11] In this protocol, the PTC (Tetrabutylammonium bromide - TBAB) transports the ethylating agent or a deprotonated intermediate between the phases, facilitating the N-ethylation.

Detailed Protocol:

  • In a round-bottom flask, add 1,8-diaminonaphthalene (1.58 g, 10 mmol), triethyl orthoformate (1.63 mL, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol).

  • Add 10 mL of N,N-Dimethylformamide (DMF) as the solvent.

  • Introduce ethyl iodide (1.2 mL, 15 mmol) as the ethylating agent. Note: While ethyl iodide is a traditional alkylating agent, its use in a one-pot, highly efficient reaction can still be considered a greener approach compared to multi-step syntheses with extensive workups and purification steps. The use of a PTC can also allow for milder conditions and potentially reduce side reactions.

  • Immerse the flask in an ultrasonic bath.

  • Sonicate the reaction mixture at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water and stir for 15 minutes.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Workflow for Protocol 2

cluster_onepot One-Pot Synthesis op_reagents 1,8-Diaminonaphthalene + Triethyl orthoformate + Ethylating Agent + Base + PTC in Solvent op_ultrasound Ultrasonic Irradiation (60-70°C, 2-3 h) op_reagents->op_ultrasound op_workup Precipitation & Filtration op_ultrasound->op_workup op_purification Recrystallization/Column Chromatography op_workup->op_purification op_product Pure 1-Ethyl-1H-perimidine op_purification->op_product

Caption: One-pot synthesis of 1-Ethyl-1H-perimidine.

Comparative Analysis

ParameterProtocol 1: Two-Step Microwave & Green EthylationProtocol 2: One-Pot Ultrasound & PTC
Number of Steps 21
Energy Source Microwave, Conventional HeatingUltrasound
Reaction Time ~8-10 hours~2-3 hours
Temperature 120°C (MW), 126°C (Reflux)60-70°C
Solvents Ethanol, Diethyl Carbonate, Ethyl Acetate, HexaneDMF, Water
Catalyst None (Step 1), Base (Step 2)Phase Transfer Catalyst
Green Ethylation Yes (Diethyl Carbonate)Partial (Improved efficiency and conditions)
Atom Economy ModerateHigh
Work-up Two separate work-ups and one purificationSingle work-up and purification
Overall Yield Good to ExcellentGood to Excellent

Conclusion and Future Perspectives

The two protocols presented in this application note offer viable and environmentally conscious alternatives for the synthesis of 1-Ethyl-1H-perimidine. Protocol 1 provides a straightforward, two-step approach that leverages the speed of microwave synthesis and the green credentials of diethyl carbonate. Protocol 2 exemplifies a more sophisticated green chemistry strategy, employing a one-pot, ultrasound-assisted reaction with phase transfer catalysis to enhance efficiency and reduce waste.

The choice between these protocols will depend on the specific requirements of the researcher, including available equipment, desired throughput, and the scale of the synthesis. Both methods significantly reduce the environmental impact compared to traditional synthetic routes.

Future research in this area could focus on the development of a truly catalytic one-pot synthesis that avoids the use of any alkyl halides, perhaps by utilizing diethyl carbonate under PTC and ultrasound conditions. Additionally, exploring solvent-free conditions for these reactions would further enhance their green profile. The adoption of such green methodologies is crucial for the sustainable advancement of chemical synthesis in both academic and industrial settings.

References

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(4):809-814. (2016). A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method. JOCPR. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (2020). PMC - NIH. [Link]

  • Revolutionizing Green Chemistry: The Eco-friendly Pathway to Nitrogen Heterocycles. (n.d.). Frontiers in Chemistry. [Link]

  • Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. (2024). JOCPR. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2022). MDPI. [Link]

  • Condensation of 1,3-diketones with 1,8-diaminonaphthalene: Synthesis of bis (2,3-dihydroperimidine-2-spiro)cycloalkanes. (n.d.). SciSpace. [Link]

  • Industrialized preparation method of 1,8-diaminonaphthalene. (2014).
  • ChemInform Abstract: Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. (2013). ResearchGate. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences. [Link]

  • Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. (2016). RSC Publishing. [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). Semantic Scholar. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). PubMed. [Link]

  • Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex. (2020). RSC Publishing. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2001). ResearchGate. [Link]

  • Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. (2005). ResearchGate. [Link]

  • Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. (2024). PMC - NIH. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]

  • Leveraging Diethyl Carbonate as a Green Extraction Solvent in Analytical Chemistry. (n.d.). AGB. [Link]

  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • Ultrasound assisted heterocycles synthesis. (n.d.). ResearchGate. [Link]

  • A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method. (2016). JOCPR. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MICROWAVE AND ULTRASOUND ASSISTED SYNTHESIS AS ECOLOGICALLY FRIENDLY METHODS IN NITROGEN HETEROCYCLIC CHEMISTRY. (2016). ProQuest. [Link]

  • Diethyl carbonate as a green extraction solvent for chlorophenol determination with dispersive liquid–liquid microextraction. (2015). RSC Publishing. [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). Semantic Scholar. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2005). Semantic Scholar. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2022). Springer. [Link]

  • Eco-friendly and sustainable synthetic approaches to biologically significant fused N-heterocycles. (2021). ResearchGate. [Link]

  • Diethyl carbonate, 1 l, CAS No. 105-58-8. (n.d.). Carl ROTH. [Link]

  • peri-Naphthylenediamines. 31. Study of interconversions of 2,3-dihydroperimidines and 1,8-bis(dialkylamino)naphthalenes. Convenient synthesis of 1,2,2,3-tetramethyl-2,3-dihydroperimidine and a monoisopropyl analog of the “proton sponge”. (2018). ResearchGate. [Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. (2016). ResearchGate. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). MDPI. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (2022). Connect Journals. [Link]

  • Green Chemistry. (2023). EPub Bayreuth. [Link]

  • Iridium-catalyzed N-methylation of drug molecules. (2021). RSC Publishing. [Link]

Sources

Application Note: Precision Strategies for the N-Ethylation of Perimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It synthesizes classical heterocyclic chemistry (specifically the work of A.F.[1] Pozharskii) with modern synthetic efficiency.

Executive Summary

Perimidine (1H-perimidine) represents a unique class of peri-fused tricyclic heterocycles characterized by an amphoteric nature.[1] Unlike simple imidazoles, the perimidine nucleus possesses a π-excessive system that complicates selective alkylation. This guide outlines optimized reaction conditions for the selective mono-ethylation (to yield 1-ethylperimidine) and di-ethylation (to yield 1,3-diethylperimidinium salts) of the nitrogen atoms.

Key Technical Insight: The selectivity between mono- and di-alkylation is governed not just by stoichiometry, but by the basicity of the medium and the solvation of the intermediate anion .

Mechanistic Foundations & Causality

To control the reaction, one must understand the electronic environment of the perimidine ring.

The Ambident Nucleophile

Perimidine exists in a tautomeric equilibrium. It contains:

  • Pyrrole-like Nitrogen (NH): Acidic (

    
     ~13–14 in DMSO). Deprotonation yields the perimidinyl anion.
    
  • Pyridine-like Nitrogen (N): Basic.[2] Capable of accepting a proton or an alkyl group to form a quaternary salt.

The Reaction Pathway

The ethylation proceeds via an


 mechanism.
  • Activation: Base removes the NH proton, creating a resonance-stabilized anion.

  • Primary Attack: The anion attacks Ethyl Iodide (EtI) to form 1-ethylperimidine .

  • Secondary Attack (Over-alkylation): The N3 atom of the neutral 1-ethylperimidine is still nucleophilic. In the presence of excess EtI, it attacks again to form the 1,3-diethylperimidinium salt .

Critical Control Point: To stop at mono-ethylation, you must prevent the neutral product from acting as a nucleophile. This is best achieved by using a strong base that ensures the starting material reacts rapidly, but avoiding high temperatures that promote the second alkylation step.

Visualization of Reaction Pathways

PerimidineEthylation Start Perimidine (Tautomeric Mix) Anion Perimidinyl Anion (Nucleophilic Species) Start->Anion Deprotonation (NaH or KOH) Mono 1-Ethylperimidine (Target 1) Anion->Mono + EtI (1.05 eq) SN2 Attack Mono->Anion No Deprotonation Possible Salt 1,3-Diethylperimidinium Iodide (Target 2) Mono->Salt + Excess EtI Reflux/Heat

Figure 1: Reaction pathway showing the progression from neutral perimidine to the quaternary salt. Control is exerted at the Mono -> Salt transition.

Reaction Optimization Matrix

The following table summarizes the impact of different variables on the product distribution.

VariableCondition A (Mono-Selective)Condition B (Salt Formation)Mechanistic Rationale
Base NaH (60% dispersion)None or weak base (K₂CO₃)NaH ensures irreversible deprotonation; neutral conditions favor quaternization.
Solvent DMF (Anhydrous)Ethanol or NitromethaneDMF promotes

of the anion; Ethanol stabilizes the transition state for salt formation.
Stoichiometry 1.1 eq EtI> 3.0 eq EtIKinetic control vs. Thermodynamic saturation.
Temperature 0°C to RTReflux (80°C+)Heat overcomes the activation energy for the second alkylation (steric hindrance).
Time 1–3 Hours12–24 Hours-

Detailed Experimental Protocols

Protocol A: Selective Synthesis of 1-Ethylperimidine

Objective: High-yield synthesis of the mono-ethylated product with minimal quaternary salt formation.

Reagents:

  • Perimidine (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Ethyl Iodide (EtI) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Perimidine (10 mmol) in anhydrous DMF (15 mL). Note: The solution will likely be dark due to trace oxidation; this is normal.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (12 mmol) portion-wise over 10 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ). The solution color may deepen to green/brown (formation of the anion).
      
    • Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (11 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.

    • Monitoring: Check TLC (SiO₂, 10% MeOH in DCM). The starting material (

      
       ~0.3) should disappear; a new, less polar spot (
      
      
      
      ~0.6) should appear.
  • Quench: Carefully pour the reaction mixture into ice-cold water (100 mL).

  • Work-up:

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude oil is impure, purify via flash column chromatography (Gradient: 100% Hexanes

    
     20% EtOAc/Hexanes).
    

Self-Validation:

  • 1H NMR (CDCl3): Look for the diagnostic ethyl signals: A triplet at

    
     ~1.4 ppm (
    
    
    
    ) and a quartet at
    
    
    ~4.1 ppm (
    
    
    ). The absence of a downfield shift (>9 ppm) confirms no salt formation.
Protocol B: Synthesis of 1,3-Diethylperimidinium Iodide

Objective: Complete double alkylation to form the quaternary salt.

Reagents:

  • Perimidine (1.0 eq)

  • Ethyl Iodide (EtI) (4.0 eq)

  • Ethanol (Reagent grade)

Step-by-Step Methodology:

  • Mixing: In a pressure tube or round-bottom flask with a reflux condenser, dissolve Perimidine (5 mmol) in Ethanol (10 mL).

  • Addition: Add Ethyl Iodide (20 mmol) in one portion.

  • Reaction: Heat to reflux (approx. 80°C) for 12 hours.

    • Note: The product often precipitates out of the hot solution as a yellow/orange crystalline solid.

  • Work-up: Cool the mixture to 0°C.

  • Isolation: Filter the precipitate. Wash the filter cake with cold diethyl ether (to remove unreacted EtI and mono-ethyl impurities).

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Self-Validation:

  • Solubility: The product is water-soluble (ionic), unlike the starting material.

  • 1H NMR (DMSO-d6): The spectrum should show symmetry (equivalent ethyl groups) if the molecule is unsubstituted on the rings. The aromatic protons will be significantly deshielded compared to the neutral species.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Mono) Incomplete deprotonationEnsure NaH is fresh. Increase deprotonation time. Ensure DMF is dry (

kills NaH).
Mixed Products Temperature too highKeep Protocol A strictly at RT. Do not heat.
Oily Product Residual DMFWash organic layer thoroughly with water/brine. Use a high-vacuum pump.
Starting Material Remains Old Ethyl IodideEtI degrades to

(turns purple/brown). Distill EtI or use a fresh bottle with copper stabilizer.

References

  • Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981). Perimidines. Russian Chemical Reviews, 50(9), 816.

    • Foundational review on perimidine reactivity and the "superbasic" conditions often used in this chemistry.
  • Mobinikhaledi, A., et al. (2014). Synthesis and biological activity of some new perimidine derivatives. Journal of Heterocyclic Chemistry.

    • Provides modern context for alkyl
  • Herbert, J. M. (2019). Heterocyclic Chemistry. In: Organic Reaction Mechanisms.

    • General reference for N-alkylation mechanisms of amphoteric heterocycles.

Sources

Application (use Cases)

The Untapped Potential of Perimidines: Application Notes for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Perimidine Scaffold - A Playground for Molecular Engineering in Organic Electronics

Perimidine, a fascinating tricyclic N-heterocycle, has long captured the attention of chemists due to its unique electronic structure and versatile reactivity.[1] The fusion of a pyrimidine ring with a naphthalene core results in a π-conjugated system characterized by both π-electron excess and deficiency, leading to intriguing optical and electronic properties.[2] This inherent duality makes perimidine derivatives a compelling, yet underexplored, class of materials for organic electronics. Their rigid, planar structure and the presence of nitrogen atoms for tuning electronic properties offer a rich molecular playground for designing next-generation materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

This guide provides a comprehensive overview of the potential applications of perimidine derivatives in organic electronics, grounded in their fundamental electronic properties. We will delve into their synthesis, explore their most promising roles in device architectures, and provide detailed protocols for their preparation and incorporation into organic electronic devices. While the full potential of perimidines in this field is still being uncovered, this document serves as a foundational resource for researchers and scientists poised to innovate at the frontier of organic semiconductor design.

Core Electronic Properties: Understanding the Promise of Perimidines

The defining feature of the perimidine ring system is the extensive delocalization of its π-electrons, a consequence of the two nitrogen atoms integrated into the tricyclic framework.[1] This delocalization is responsible for their characteristic photophysical behaviors and redox properties. The uneven charge distribution within the molecule, with high electron density at the 4 and 9 positions, makes these sites susceptible to oxidation.[1] This inherent electron-rich nature suggests a strong potential for perimidine derivatives to function as effective hole-transporting materials (HTMs) in organic electronic devices.

For a material to be an effective HTM, its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the anode's work function and the HOMO level of the adjacent emissive or active layer to ensure efficient hole injection and transport.[3] While comprehensive experimental data on the HOMO-LUMO levels of a wide range of perimidine derivatives is still emerging, theoretical studies and the inherent electronic structure of the perimidine core suggest that these levels can be readily tuned through chemical modification.

Emerging Application: Perimidine Derivatives as Hole-Transporting Materials in OLEDs

Given their electron-rich nature, perimidine derivatives are prime candidates for application as hole-transporting materials in OLEDs. A typical multilayer OLED architecture is designed to facilitate the efficient injection of charge carriers (holes and electrons), their transport to the emissive layer, and their subsequent recombination to generate light.

Proposed OLED Device Architecture

A hypothetical OLED device incorporating a perimidine-based HTL is depicted below. The successful operation of such a device hinges on the careful selection of materials with appropriate energy level alignment to minimize injection barriers and ensure balanced charge transport.

OLED_Architecture cluster_device OLED Device Stack cluster_recombination Light Emission Anode Anode (e.g., ITO) HTL Hole-Transport Layer (Perimidine Derivative) Anode->HTL Hole Injection EML Emissive Layer (e.g., Alq3) HTL->EML Hole Transport Recombination Exciton Formation & Radiative Decay ETL Electron-Transport Layer (e.g., TPBi) ETL->EML Electron Transport Cathode Cathode (e.g., LiF/Al) Cathode->ETL Electron Injection

Caption: Proposed OLED architecture featuring a perimidine derivative as the hole-transport layer.

In this architecture, the perimidine-based HTL would facilitate the transport of holes from the anode (typically Indium Tin Oxide - ITO) to the emissive layer (EML). The choice of substituents on the perimidine core would be critical to fine-tune its HOMO level for seamless energy alignment with the ITO work function (around 4.7 eV) and the HOMO of the EML.

Experimental Protocols

Protocol 1: Synthesis of a Representative Perimidine Derivative: 2-Phenyl-1H-perimidine

This protocol details a common and efficient method for synthesizing 2-substituted perimidines through the condensation of 1,8-diaminonaphthalene with an aldehyde.[1]

Rationale: The condensation reaction is a straightforward and high-yielding method to access a wide variety of 2-substituted perimidines. The choice of the aldehyde directly determines the substituent at the 2-position, allowing for systematic tuning of the electronic properties. Using benzaldehyde provides a simple aryl-substituted derivative suitable for initial studies.

Materials:

  • 1,8-Diaminonaphthalene (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Hexane

Procedure:

  • To a round-bottom flask, add 1,8-diaminonaphthalene and ethanol. Stir the mixture until the solid is fully dissolved.

  • Add benzaldehyde to the solution, followed by the ytterbium(III) triflate catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in a minimal amount of dichloromethane.

  • Purify the product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Recrystallize the solid product from an ethanol/water mixture to obtain pure 2-phenyl-1H-perimidine as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Reactants 1,8-Diaminonaphthalene + Benzaldehyde Reaction Stir at RT (4-6h) Reactants->Reaction Solvent_Catalyst Ethanol Yb(OTf)₃ Solvent_Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenyl-1H-perimidine Purification->Product

Caption: Workflow for the synthesis of 2-phenyl-1H-perimidine.

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol provides a generalized procedure for fabricating a multilayer OLED device, indicating where the synthesized perimidine derivative would be incorporated.

Rationale: Vacuum thermal evaporation is a standard technique for the fabrication of high-quality, uniform thin films of organic materials, which is crucial for achieving high-performance OLEDs. This method allows for precise control over the thickness of each layer.

Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Synthesized 2-phenyl-1H-perimidine (HTL material)

  • Emissive layer material (e.g., tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron-transport layer material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

  • Shadow masks for patterning the organic layers and cathode

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: a. Load the cleaned ITO substrates into the vacuum chamber. b. Load the organic materials (2-phenyl-1H-perimidine, Alq₃, TPBi), LiF, and Al into separate evaporation sources (crucibles). c. Evacuate the chamber to a pressure below 10⁻⁶ Torr. d. Sequentially deposit the following layers onto the ITO substrate by heating the respective sources: i. Hole-Transport Layer (HTL): Deposit a 40 nm thick layer of 2-phenyl-1H-perimidine. ii. Emissive Layer (EML): Deposit a 60 nm thick layer of Alq₃. iii. Electron-Transport Layer (ETL): Deposit a 20 nm thick layer of TPBi. iv. Electron-Injection Layer (EIL): Deposit a 1 nm thick layer of LiF. v. Cathode: Deposit a 100 nm thick layer of Al through a shadow mask to define the active area of the device.

  • Encapsulation and Characterization: a. Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the devices.

Data Presentation: Photophysical and Electrochemical Properties

The following table summarizes key photophysical and electrochemical properties of representative perimidine derivatives, which are crucial for assessing their suitability in organic electronic devices.

CompoundAbsorption (λ_max, nm)Emission (λ_em, nm)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
1H-Perimidine330380-5.1-1.83.3Theoretical
2-Phenyl-1H-perimidine350420-5.3-2.13.2Theoretical
2-(Pyren-1-yl)-1H-perimidine410480-5.5-2.53.0Theoretical

Note: The HOMO, LUMO, and band gap values are often estimated from cyclic voltammetry measurements or calculated using density functional theory (DFT) and can vary depending on the specific experimental or computational conditions.

Future Outlook and Broader Applications

While the application of perimidine derivatives as HTMs in OLEDs is a promising starting point, their unique electronic structure suggests potential in other areas of organic electronics:

  • Organic Field-Effect Transistors (OFETs): The planar nature and potential for π-π stacking of perimidine derivatives could lead to efficient charge transport in the solid state, making them candidates for the active channel material in p-type OFETs.

  • Organic Photovoltaics (OPVs): As electron-donating materials, perimidine derivatives could be explored as the donor component in bulk heterojunction solar cells, in conjunction with a suitable electron acceptor.

  • Ambipolar Materials: Recent research has indicated that perimidine-based polymers can exhibit both p- and n-type conductivity, opening the door for their use as ambipolar materials in more complex electronic circuits.[4]

The continued exploration of novel synthetic routes to functionalize the perimidine core will be crucial in unlocking the full potential of this versatile class of materials for the next generation of organic electronic devices.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020-08-10). Retrieved from [Link]

  • Regular Article - Physical Chemistry Research. Retrieved from [Link]

  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Retrieved from [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020-08-10). Retrieved from [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - Frontiers. (2022-08-04). Retrieved from [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - NIH. Retrieved from [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. (2026-02-05). Retrieved from [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2023-08-24). Retrieved from [Link]

  • HOMO and LUMO energy levels of some organic materials with... - ResearchGate. Retrieved from [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - ResearchGate. (2019-02-13). Retrieved from [Link]

  • Macromolecules Journal - ACS Publications - American Chemical Society. Retrieved from [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC. (2018-09-06). Retrieved from [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed Central. (2020-06-20). Retrieved from [Link]

  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PubMed. (2023-09-15). Retrieved from [Link]

  • Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States - MDPI. (2021-04-23). Retrieved from [Link]

  • Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Organic and Oxide Semiconducting Materials for Ductile Opto/Bioelectronic Applications (Seminar) - YouTube. (2025-10-29). Retrieved from [Link]

  • Investigating perimidine precursors for the synthesis of new multiredox polymers - PMC. Retrieved from [Link]

Sources

Antimicrobial properties of 1-Ethyl-1H-perimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the exploration of novel heterocyclic scaffolds. 1-Ethyl-1H-perimidine derivatives represent a promising class of antimicrobial agents characterized by a planar tricyclic perimidine core. This scaffold exhibits intrinsic DNA-intercalating properties, while the N-ethyl substitution enhances lipophilicity, facilitating cellular uptake and membrane permeation.

This guide provides a comprehensive technical framework for evaluating the antimicrobial efficacy of these derivatives. It moves beyond basic screening to include detailed protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and mechanistic DNA binding studies.

Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9]

Understanding the structural origin of the test compounds is critical for interpreting Structure-Activity Relationships (SAR). The 1-ethyl-1H-perimidine core is typically synthesized via the condensation of 1,8-diaminonaphthalene with a carbonyl source, followed by N-alkylation.[1]

Synthesis Pathway

The following diagram illustrates the standard synthetic route and the resulting planar architecture responsible for biological activity.

SynthesisPathway Start 1,8-Diaminonaphthalene Step1 Cyclocondensation (R-CHO / H+) Start->Step1 Inter 2-Substituted Perimidine Step1->Inter - H2O Step2 N-Alkylation (Et-X / Base) Inter->Step2 Final 1-Ethyl-1H-perimidine Derivative Step2->Final Nucleophilic Subst.

Figure 1: Synthetic workflow for generating 1-Ethyl-1H-perimidine libraries. The planar aromatic core is preserved to maintain DNA affinity.

Mechanism of Action (MOA)

The antimicrobial potency of perimidines stems from their ability to interact with bacterial DNA. The N-ethyl group serves a dual purpose: it locks the tautomeric structure and increases the partition coefficient (logP), aiding penetration through the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative).

Primary Mechanism: DNA Intercalation

The planar tricyclic system inserts between bacterial DNA base pairs (intercalation), causing local unwinding and inhibiting replication enzymes like DNA gyrase or Topoisomerase IV.

Secondary Mechanism: Membrane Disruption

The hydrophobic ethyl tail facilitates interaction with the lipid bilayer, potentially causing depolarization or leakage, though this is often concentration-dependent.[1]

Antimicrobial Efficacy Profiling[1]

The following protocols are designed to generate self-validating, reproducible data.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards) Objective: Determine the lowest concentration inhibiting visible growth.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).[1]

  • 96-well microtiter plates (U-bottom).[1]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin dye (optional, for colorimetric readout).

Workflow:

MIC_Workflow Prep Inoculum Preparation (0.5 McFarland Standard) Combine Add 50µL Inoculum + 50µL Compound Prep->Combine Dilute Compound Dilution (Serial 2-fold in MHB) Dilute->Combine Incubate Incubate 16-20h @ 37°C Combine->Incubate Read Visual/OD600 Reading Incubate->Read Control Validations: - Sterility Control - Growth Control Incubate->Control

Figure 2: Step-by-step workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Stock Solution: Dissolve the 1-ethyl-1H-perimidine derivative in DMSO (max final concentration <1%).

  • Dilution: Prepare a 2-fold serial dilution series in MHB across the 96-well plate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100, then add to wells to achieve ~5 x 10^5 CFU/mL.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Sampling: Take 10 µL from the MIC well and all wells with higher concentrations (clear wells).

  • Plating: Spot onto Muller-Hinton Agar (MHA) plates.

  • Incubation: Incubate at 37°C for 24 hours.

  • Definition: MBC is the lowest concentration resulting in a 99.9% reduction in the initial inoculum (typically <5 colonies).

Protocol 3: DNA Binding Assay (UV-Vis Titration)

Objective: Confirm the intercalation mechanism.[1]

  • Preparation: Prepare a fixed concentration of the perimidine derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).[1]

  • Measurement: Record UV-Vis spectra (200-500 nm) after each addition.

  • Analysis: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the absorption maximum, which are signatures of intercalation.

Data Presentation & Analysis

Quantitative data should be summarized to allow easy comparison between derivatives and standard antibiotics (e.g., Ciprofloxacin).

Table 1: Example Data Structure for Perimidine Derivatives

Compound IDR-Group (C2)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MBC/MIC RatioActivity Profile
EP-01 Phenyl4.016.02Bactericidal
EP-02 4-NO2-Phenyl1.08.01Potent/Cidal
EP-03 Methyl32.0>64N/AWeak
Ciprofloxacin (Control)0.50.015-Standard

Interpretation Guide:

  • MBC/MIC ≤ 4: Indicates a bactericidal mode of action (kills bacteria).

  • MBC/MIC > 4: Indicates a bacteriostatic mode of action (inhibits growth).

  • Gram-Negative Activity: If MICs are high (>64 µg/mL) for E. coli, consider synthesizing derivatives with more polar side chains to traverse porins, or more lipophilic ones if the permeation pathway is lipid-mediated.[1]

Troubleshooting & Optimization

  • Precipitation: Perimidines can be hydrophobic. If precipitation occurs in MHB, verify solubility in DMSO first. Ensure final DMSO concentration in the assay does not exceed 1% to avoid toxicity to bacteria.

  • Fluorescence Interference: Some perimidines are fluorescent. If using resazurin or other fluorescent viability dyes, ensure the compound's emission does not overlap with the assay readout.

  • pH Sensitivity: The perimidine ring is basic. Ensure the buffer pH is stable, as protonation states can drastically alter DNA binding affinity.

References

  • Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 2017. Link

  • Recent Advances in the Synthesis of Perimidines and their Applications. Molecular Diversity, 2020. Link

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 2021. (Contextual reference for heterocyclic antimicrobial profiling). Link

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate. IUCrData, 2021.[1] Link

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv, 2024. Link

Sources

Application Notes and Protocols: 1-Ethyl-1H-perimidine as a Precursor for N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Perimidine-Based N-Heterocyclic Carbenes

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of compounds in modern chemistry, primarily due to their exceptional utility as ligands in organometallic catalysis and as organocatalysts in their own right.[1] Their strong σ-donating properties and the steric tunability of their scaffolds allow for the stabilization of metal centers and the promotion of a wide range of chemical transformations.[2] Among the diverse array of NHC precursors, those based on the perimidine framework offer unique electronic and steric properties.[3]

The perimidine tricycle is a fascinating heterocyclic system containing two nitrogen atoms fused to a naphthalene ring.[2] This extended π-system influences the electronic properties of the resulting NHC, distinguishing it from more common imidazolium- or imidazolinium-based carbenes. The 1-ethyl-1H-perimidine scaffold, upon conversion to its corresponding N-heterocyclic carbene, provides a robust ligand with potential applications in cross-coupling reactions, C-H activation, and materials science.[3]

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-1H-perimidine, its conversion to the 1,3-diethylperimidinium salt (the direct NHC precursor), the generation of the 1,3-diethyl-1H-perimidin-2-ylidene, and its application in catalysis. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Workflow and Mechanistic Overview

The overall synthetic strategy involves a three-step process starting from the readily available 1,8-diaminonaphthalene. The workflow is depicted below, followed by a detailed mechanistic illustration of the NHC generation.

G cluster_0 Step 1: Synthesis of 2,3-Dihydro-1H-perimidine cluster_1 Step 2: Synthesis of 1,3-Diethylperimidinium Salt cluster_2 Step 3: Generation of N-Heterocyclic Carbene A 1,8-Diaminonaphthalene C Condensation A->C B Acetaldehyde B->C D 2,3-Dihydro-1H-perimidine C->D E 2,3-Dihydro-1H-perimidine G N-Alkylation & Aromatization E->G F Ethyl Iodide F->G H 1,3-Diethylperimidinium Iodide G->H I 1,3-Diethylperimidinium Iodide K Deprotonation I->K J Strong Base (e.g., KHMDS) J->K L 1,3-Diethyl-1H-perimidin-2-ylidene K->L

Caption: Experimental workflow for the synthesis of 1,3-diethyl-1H-perimidin-2-ylidene.

The generation of the N-heterocyclic carbene from the perimidinium salt is a crucial step and proceeds via deprotonation at the C2 position.

Caption: Mechanism of N-heterocyclic carbene generation from the perimidinium salt precursor.

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-2,3-dihydro-1H-perimidine

This protocol is adapted from general procedures for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines.[4] The condensation of 1,8-diaminonaphthalene with an aldehyde is a robust method for forming the dihydroperimidine core.

Materials:

  • 1,8-Diaminonaphthalene (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-diaminonaphthalene in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add acetaldehyde to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 85-95%

Characterization (¹H NMR, CDCl₃, 400 MHz): The expected spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the naphthalene core, and NH protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethyl)~1.0-1.2Triplet3H
CH₂ (ethyl)~2.5-2.7Quartet2H
CH (C2)~4.8-5.0Triplet1H
NH~5.0-5.5Broad singlet2H
Aromatic-H~6.5-7.5Multiplet6H
Part 2: Synthesis of 1,3-Diethylperimidinium Iodide

The N-alkylation of the dihydroperimidine followed by aromatization leads to the formation of the perimidinium salt.[5]

Materials:

  • 2-Ethyl-2,3-dihydro-1H-perimidine (1.0 eq)

  • Ethyl Iodide (3.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • In a sealed tube, dissolve 2-ethyl-2,3-dihydro-1H-perimidine in acetonitrile.

  • Add ethyl iodide to the solution.

  • Heat the reaction mixture at 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The perimidinium salt will likely precipitate.

  • Collect the solid product by filtration, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.

Expected Yield: 70-85%

Characterization (¹H NMR, DMSO-d₆, 400 MHz): The ¹H NMR spectrum is expected to show two distinct ethyl groups, aromatic protons, and a characteristic downfield shift for the C2-H proton.[5]

Proton Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (N-ethyl)~1.5-1.7Triplet6H
CH₂ (N-ethyl)~4.6-4.8Quartet4H
Aromatic-H~7.5-8.5Multiplet6H
C2-H~9.0-9.5Singlet1H
Part 3: In Situ Generation of 1,3-Diethyl-1H-perimidin-2-ylidene and its Application in a Palladium-Catalyzed Cross-Coupling Reaction

The free carbene is typically generated in situ and used directly in a catalytic reaction due to its reactivity.[6] This example demonstrates its application in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1,3-Diethylperimidinium Iodide (0.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1,3-diethylperimidinium iodide and KHMDS.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to generate the free carbene.

  • In a separate flask, add Pd(OAc)₂, the aryl bromide, arylboronic acid, and K₂CO₃.

  • Transfer the solution of the in situ generated NHC to the flask containing the palladium catalyst and reactants via cannula.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Catalytic Performance Data:

The following table presents hypothetical but representative data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, comparing the perimidine-based NHC with a common imidazolium-based NHC ligand (IPr).

Ligand Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
1,3-Diethyl-1H-perimidin-2-ylidene0.051101292
IPr0.051101288

Conclusion and Future Outlook

The 1-ethyl-1H-perimidine serves as a versatile and accessible precursor to the 1,3-diethyl-1H-perimidin-2-ylidene, an N-heterocyclic carbene with promising applications in catalysis. The synthetic route is straightforward, involving well-established chemical transformations. The unique electronic properties imparted by the extended π-system of the perimidine core may offer advantages in certain catalytic cycles, potentially leading to higher efficiency and selectivity compared to more traditional NHC ligands.

Further research into the coordination chemistry of this perimidine-based NHC with a broader range of transition metals is warranted. Its application in other catalytic transformations, such as C-H activation, metathesis, and polymerization, could unveil novel reactivities. For professionals in drug development, the perimidine scaffold itself is of interest due to its biological activities, and the development of new catalytic methods employing these ligands could facilitate the synthesis of complex pharmaceutical intermediates.

References

  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]

  • Sharma, P., & Kumar, A. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56(8), 947-965. [Link]

  • Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612-3676. [Link]

  • Gusev, D. G. (2010). N-Heterocyclic Carbene Complexes of the Late Transition Metals. In N-Heterocyclic Carbenes (pp. 139-173). Springer, Berlin, Heidelberg. [Link]

  • Topchiy, M. A., et al. (2022). Activity of Palladium(II) Complexes with N-Heterocyclic Carbene Ligands in Solvent-Free Telomerization of 1,3-Butadiene with Methanol. Catalysis Letters, 152(12), 3639-3647. [Link]

  • Pozharskii, A. F., et al. (2020). Perimidines: A unique π-amphoteric heteroaromatic system. Russian Chemical Reviews, 89(12), 1255-1296. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3- Dihydro-1H-Perimidine using Density Functional Theory. Journal of Molecular Structure, 1230, 129881. [Link]

  • Salih, K. I. M., et al. (2015). Synthesis, characterization and biological activity of 2-Aryl-2, 3-dihydro-1H-perimidine. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18(1), 20-26. [Link]

  • Glorius, F. (Ed.). (2007). N-heterocyclic carbenes in synthesis. John Wiley & Sons. [Link]

  • Bera, S., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 45(3), 1436-1447. [Link]

  • Öfele, K., & Herrmann, W. A. (Eds.). (2004). N-heterocyclic carbenes: from laboratory curiosities to efficient industrial catalysts. Springer Science & Business Media. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical chemist’s guide. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Filatov, M. A., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono-and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 159-165. [Link]

Sources

Application Note: Photophysical Applications of Ethyl-Substituted Perimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical utility of ethyl-substituted perimidines, designed for researchers in organic electronics, chemical sensing, and bio-imaging.

Executive Summary & Rationale

Perimidines (1H-perimidines) are tricyclic N-heterocycles derived from 1,8-diaminonaphthalene.[1] While the parent perimidine scaffold often suffers from low fluorescence quantum yields (


) due to efficient non-radiative decay pathways, ethyl substitution  (typically at the N-1, N-3, or C-2 positions) drastically alters these photophysics.

The ethyl group serves three critical functions that distinguish these derivatives from their methyl- or phenyl-substituted counterparts:

  • Solubility Enhancement: Ethyl chains disrupt

    
    -
    
    
    
    stacking more effectively than methyl groups, significantly increasing solubility in non-polar organic solvents (DCM, Toluene) without the steric bulk of longer alkyl chains that can impede sensor kinetics.
  • Suppression of Aggregation-Caused Quenching (ACQ): By preventing tight face-to-face stacking in the solid state or concentrated solutions, ethyl groups preserve emissive pathways.

  • Lipophilicity for Bio-Applications: The increased

    
     facilitates membrane permeability, making them superior candidates for staining lipid droplets or hydrophobic pockets in proteins.
    

Core Photophysical Mechanisms

To effectively utilize ethyl-perimidines, one must understand the electronic switching mechanisms governing their fluorescence.

Mechanism 1: Intramolecular Charge Transfer (ICT)

Ethyl-substituted perimidines often exhibit strong solvatochromism. The electron-rich perimidine core acts as a donor. When coupled with an electron-withdrawing group (EWG) at the C-2 position, excitation induces a dipole moment change, leading to a red-shifted emission in polar solvents.

Mechanism 2: Photoinduced Electron Transfer (PET)

In sensing applications (e.g., metal ion detection), the lone pair on the N-1 or N-3 nitrogen can quench fluorescence via PET to the excited fluorophore. Binding a metal ion or proton blocks this lone pair, restoring fluorescence ("Turn-On" response).

Photophysics Ground Ground State (S0) (N-Lone Pair Available) Excited Excited State (S1) Ground->Excited Excitation (hν) PET_State PET Quenching (Non-Radiative Decay) Excited->PET_State e- Transfer (PET) Emission Fluorescence Emission (Radiative Decay) Excited->Emission No PET Analyte Analyte Binding (H+, Metal Ion) Analyte->Ground Binds Lone Pair Analyte->PET_State Blocks PET

Figure 1: Logic flow of Photoinduced Electron Transfer (PET) modulation in perimidine sensors. Analyte binding prevents electron transfer from the nitrogen lone pair, activating fluorescence.

Application Protocols

Protocol A: Solvatochromic Polarity Sensing

Objective: Determine the relative polarity of a micro-environment (e.g., a polymer matrix or protein binding pocket) using the Stokes shift of 2-ethylperimidine derivatives.

Materials:

  • Probe: 1,3-Diethyl-2-(4-nitrophenyl)perimidine (or similar push-pull derivative).

  • Solvents: Spectroscopic grade Hexane, Toluene, THF, DCM, Acetonitrile, Methanol.

  • Equipment: UV-Vis Spectrophotometer, Fluorometer.

Methodology:

  • Stock Solution: Dissolve 1 mg of probe in 10 mL of THF to create a stock solution.

  • Aliquot Preparation: Add 10

    
    L of stock to 3 mL of each test solvent. Ensure final absorbance is 
    
    
    
    at
    
    
    to avoid inner-filter effects.
  • Acquisition:

    • Record Absorbance spectra (300–600 nm).

    • Record Emission spectra (excitation at

      
      ).
      
  • Data Analysis:

    • Calculate the Stokes Shift (

      
      ) in wavenumbers (
      
      
      
      ) for each solvent:
      
      
    • Lippert-Mataga Plot: Plot

      
       vs. the Orientation Polarizability (
      
      
      
      ) of the solvents. A linear fit indicates a dominant ICT mechanism.

Expected Results: | Solvent | Polarity Index |


 (nm) | 

(nm) | Visual Color | | :--- | :--- | :--- | :--- | :--- | | Hexane | 0.1 | 380 | 420 | Blue | | Toluene | 2.4 | 385 | 445 | Cyan | | DCM | 3.1 | 395 | 490 | Green | | Acetonitrile | 5.8 | 405 | 550 | Orange |

Note: Data is illustrative of a typical push-pull ethyl-perimidine derivative.

Protocol B: "Turn-Off" Sensing of Nitroaromatic Explosives

Objective: Detect trace picric acid (PA) or TNT via fluorescence quenching. Ethyl-perimidines are excellent electron donors, making them sensitive to electron-deficient nitroaromatics.

Methodology:

  • Baseline: Prepare a

    
     solution of ethyl-perimidine in Acetonitrile. Measure fluorescence intensity (
    
    
    
    ).
  • Titration: Add aliquots of the nitroaromatic analyte (0–50 equivalents).

  • Measurement: Record fluorescence (

    
    ) after each addition.
    
  • Stern-Volmer Analysis: Plot

    
     vs. [Analyte].
    
    • Linear Plot: Indicates dynamic quenching (collisional).

    • Upward Curvature: Indicates static quenching (complex formation), common with perimidines due to

      
      -
      
      
      
      stacking reinforced by the ethyl group's solubility support.
Protocol C: Bio-Imaging of Lipid Droplets

Objective: Stain intracellular lipid droplets in live cells using the lipophilic nature of the ethyl-perimidine core.

Reagents:

  • Stain: 2-Ethylperimidine (unsubstituted on phenyl ring for maximum lipophilicity).

  • Cell Line: HeLa or Adipocytes.

Workflow:

  • Culture: Grow cells on glass-bottom dishes to 70% confluence.

  • Staining: Incubate cells with

    
     probe in culture media for 15–30 minutes at 37°C.
    
    • Critical Step: Do not wash excessively. The ethyl-perimidine partitions dynamically.

  • Imaging: Use a Confocal Laser Scanning Microscope.

    • Excitation: 405 nm (Diode laser).

    • Emission Collection: 450–550 nm.

  • Validation: Co-stain with Nile Red to confirm lipid droplet localization.

Synthesis & Structural Considerations

For researchers synthesizing these derivatives, the ethyl group is typically introduced via the reaction of 1,8-diaminonaphthalene with propionaldehyde (for C-2 ethyl) or by alkylation of the perimidine nitrogen with ethyl iodide .

Key Synthesis Tip: When synthesizing 1,3-diethylperimidinium salts, use a sealed tube at elevated temperatures (110°C) in DMF. The steric hindrance of the peri-positions makes N-alkylation slower than in simple imidazoles.

Synthesis cluster_alkylation N-Alkylation Route Start 1,8-Diaminonaphthalene Intermediate Dihydroperimidine Start->Intermediate Cyclocondensation Reagent + Propionaldehyde (Cat. H+) Product 2-Ethylperimidine Intermediate->Product Dehydrogenation Oxidation Oxidation (Pd/C or DDQ) Perimidine Perimidine Dialkyl 1,3-Diethylperimidine Perimidine->Dialkyl EtI + Ethyl Iodide (NaH, DMF)

Figure 2: Synthetic pathways for accessing C-substituted vs. N-substituted ethyl perimidines.

References

  • Synthesis of Perimidines: BenchChem. "An In-depth Technical Guide to the Synthesis Mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine." Link

  • Fluorescence Enhancement: Nardo, L. et al. "Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields." Journal of Fluorescence, 2019. Link

  • Solvatochromism: Mandal, S. et al. "Solvatochromic and Computational Study of Some Cycloimmonium Ylids." Molecules, 2024. Link

  • Sensing Applications: Li, Y. et al. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Molecules, 2018. Link

  • General Perimidine Reviews: "Recent Advances in the Synthesis of Perimidines and their Applications." Molecular Diversity, 2020.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Ethyl-1H-perimidine CAS: 2623-28-1 (Parent/Derivative Class Reference) Chemical Class: Perimidine Derivative / Nitrogen Heterocycle Support Level: Tier 3 (Advanced Application Support)[1][2]

Technical Overview & Physicochemical Profile[1][2][3][4]

1-Ethyl-1H-perimidine is a planar, nitrogen-containing heterocyclic compound derived from 1,8-diaminonaphthalene.[1][2] Its solubility profile is dominated by two competing factors: the hydrophobic,


-stacking tendency of the perimidine core and the basicity of the pyrimidine-like nitrogen atoms.[1]

Researchers frequently encounter precipitation ("crashing out") when transitioning from organic stock solutions to aqueous biological buffers.[1][2] This guide addresses the root causes of these failures—primarily intermolecular


 interactions  and pH-dependent ionization —and provides validated protocols to overcome them.[1]
Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Planar tricyclic aromaticHigh tendency for aggregation via

stacking.[1][2]
Hydrophobicity (LogP) Estimated ~3.0 - 3.5Poor water solubility; requires organic cosolvents.[1][2]
Basicity (pKa) ~6.0 - 7.0 (Conjugate Acid)pH Sensitive. Soluble in acidic media (protonated); insoluble in neutral/basic media (neutral).[1][2]
Preferred Solvents DMSO, DMF, Ethanol, DCMExcellent solubility in polar aprotic solvents.[1][2]

Troubleshooting Guide (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon addition to PBS (pH 7.4). Why?

Diagnosis: This is a classic "Solvent Shock" precipitation.[2] Explanation: 1-Ethyl-1H-perimidine is a weak base.[1][2] At pH 7.4, the molecule exists predominantly in its neutral, uncharged form, which is highly hydrophobic.[1][2] When you dilute the DMSO stock directly into a high-salt aqueous buffer like PBS, the water molecules form a hydration shell around the salt ions (salting-out effect), forcing the hydrophobic perimidine molecules to aggregate and precipitate.[1] Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10) in a solvent like Ethanol or PEG-400 before the final aqueous step.[2]

  • Buffer Modification: Lower the pH of your buffer slightly (to pH 6.0-6.5) if your assay permits.[2] Protonating the nitrogen disrupts stacking and vastly improves aqueous solubility.[2]

Q2: Can I use sonication to redissolve the precipitate?

Diagnosis: Mechanical dispersion vs. Thermodynamic solubility. Explanation: Sonication will disperse the aggregates into a fine suspension, but it will not dissolve them at the molecular level.[2] For cellular assays, this is dangerous as micro-crystals can cause physical toxicity or false positives (e.g., light scattering in optical assays).[1][2] Solution: If precipitation occurs, do not sonicate . Filter the solution (0.22 µm PTFE) to remove aggregates and re-quantify the concentration using UV-Vis absorbance, or restart the formulation using a cosolvent system (see Protocol B).

Q3: What is the maximum concentration I can achieve in cell culture media?

Diagnosis: Biological assay limits. Explanation: In media containing serum (FBS), albumin can bind the compound and keep it in solution, potentially allowing higher concentrations than in PBS alone.[1][2] However, the "safe" limit to avoid precipitation is typically 10–50 µm in <0.5% DMSO.[1][2] Solution:

  • Without Serum: Limit to < 10 µm.[2]

  • With 10% FBS: Limit to < 50 µm.

  • Always inspect wells under a microscope for crystals before adding to cells.[2]

Validated Experimental Protocols

Protocol A: Standard Stock Solution Preparation (DMSO)

Use this for long-term storage and initial handling.[1][2]

  • Weighing: Weigh 1-Ethyl-1H-perimidine into a glass vial (avoid plastic, as perimidines can adsorb to polypropylene).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1][2]

    • Note: If the solid floats, vortex vigorously for 30 seconds.

  • Visual Check: Ensure the solution is clear and amber/yellow.[2] No particulates should be visible.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Protocol B: "Step-Down" Dilution for Aqueous Assays

Use this to prevent precipitation when dosing cells or enzymes.[1]

  • Start: 10 mM DMSO Stock.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Ethanol .

    • Result: 1 mM solution in 10% DMSO / 90% Co-solvent.[2]

  • Final Dosing: Dilute this intermediate solution 1:100 into pre-warmed (37°C) culture media while vortexing the media.

    • Final Concentration: 10 µm.[2][3]

    • Final Solvent Load: 0.1% DMSO + 0.9% Co-solvent (Biologically well-tolerated).[1][2]

Protocol C: Acid-Assisted Solubilization (For Chemical Assays)

Use this for analytical chemistry or non-biological applications.[1][2]

  • Prepare a 0.1 M HCl or 0.1 M Acetic Acid solution.[2]

  • Add 1-Ethyl-1H-perimidine solid directly to the acidic solution.[2]

  • Vortex.[2] The compound will protonate and dissolve readily up to 1-5 mg/mL .[2]

  • Warning: Neutralizing this solution (adding NaOH) will cause immediate reprecipitation.[1][2]

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Determine the correct solvent system based on your application.

SolubilityDecisionTree Start Start: 1-Ethyl-1H-perimidine Solid AppType What is the Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSynth Chemical Synthesis Or Analysis AppType->ChemSynth DMSOStock Prepare 10-50 mM Stock in DMSO BioAssay->DMSOStock AcidSol Use Acidic Solvent (0.1 M HCl or AcOH) ChemSynth->AcidSol Aqueous needed OrganicSol Use Organic Solvent (DCM, EtOH, THF) ChemSynth->OrganicSol Organic needed DirectDil Direct Dilution into Buffer? DMSOStock->DirectDil Precip High Risk of Precipitation (Avoid >10 µM) DirectDil->Precip Yes StepDown Use 'Step-Down' Protocol (DMSO -> PEG400 -> Media) DirectDil->StepDown No (Recommended)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.

Figure 2: Mechanism of Precipitation & Mitigation

Understanding the molecular behavior to prevent failure.

MechPath Neutral Neutral Species (pH > 7) Protonated Protonated Species (pH < 6) Neutral->Protonated Add Acid (H+) Stacking π-π Stacking (Aggregation) Neutral->Stacking Hydrophobic Effect Soluble Stable Solution (Repulsion) Protonated->Soluble Charge Repulsion Precipitate Precipitate (Crystal Formation) Stacking->Precipitate Nucleation

Caption: Mechanistic pathway showing how pH adjustment prevents aggregation via charge repulsion.[1][2]

References

  • Pozharskii, A. F., & Dalimov, D. N. (2020).[1][2] Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry. (Discusses the planar structure and general solubility challenges of the perimidine scaffold).

  • PubChem Compound Summary. 1-Ethylpiperidine (Note: Used for comparative LogP analysis of ethyl-substituted N-heterocycles; specific perimidine data inferred from scaffold properties).[1][2] [1][2]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO as a universal solvent for aromatic heterocycles).

  • MDPI Molecules. Solubility of Pyrimidine and Perimidine Derivatives. (General principles of handling hydrophobic nitrogen heterocycles in organic/aqueous mixtures).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in perimidine synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common experimental hurdles: catalyst deactivation. Our goal is to move beyond simple checklists and explain the underlying causality, empowering you to diagnose, troubleshoot, and prevent these issues effectively.

Section 1: The First Signs – Is My Catalyst Deactivated?

Before diving into complex mechanisms, it's crucial to recognize the symptoms of a failing catalyst. Answering these initial questions can help you confirm that catalyst deactivation is the root cause of your experimental issues.

Question: My reaction yield has plummeted, or the reaction has completely stalled. How do I confirm catalyst deactivation is the culprit?

Answer: Directly attributing poor performance to catalyst deactivation requires ruling out other common issues. However, several key indicators strongly suggest your catalyst is no longer performing optimally.

First, observe the reaction kinetics. A classic sign of deactivation is a gradual or sudden drop in the reaction rate compared to previous successful runs under identical conditions. If you monitor the reaction progress, you might see an initial burst of activity that quickly tapers off.

Second, consider the conversion of your starting materials. If you are left with a significant amount of unreacted 1,8-diaminonaphthalene or carbonyl compound after the expected reaction time, your catalyst is likely not facilitating the necessary cyclocondensation.[1]

Third, look for changes in product selectivity. A deactivated catalyst might not only be less active but could also lead to the formation of unwanted side products. For instance, incomplete cyclization or over-oxidation of the perimidine ring can become more prevalent.[2]

Finally, visually inspect your catalyst, particularly if it's heterogeneous. Physical changes such as a change in color (e.g., darkening due to carbon deposits) or aggregation of catalyst particles can be tell-tale signs of fouling or sintering.

Symptom Potential Implication Immediate Action
Decreased Reaction Rate Loss of active sitesCompare current kinetic profile to a successful batch.
Incomplete Conversion Insufficient catalytic turnoverAnalyze a sample to quantify remaining starting materials.
Increased Side Products Altered catalyst selectivityCharacterize impurities to understand side reactions (e.g., oxidation).
Catalyst Color Change Fouling (coking) or chemical changeVisually inspect the retrieved catalyst.
Change in Solution Color Leaching of active metal speciesPerform elemental analysis (e.g., ICP-MS) on the reaction filtrate.

Section 2: Diagnosing the Deactivation Pathway

Once you've identified that your catalyst is underperforming, the next step is to diagnose the specific mechanism of deactivation. Understanding the root cause is essential for selecting the correct remedy and preventing future occurrences. The main causes of catalyst deactivation are poisoning, fouling (or coking), thermal degradation (sintering), and leaching.[3][4]

Troubleshooting Workflow: Identifying the Deactivation Mechanism

G start Reaction Failure: Low Yield / Stalled Reaction sudden_drop Did activity drop suddenly (first use or new batch)? start->sudden_drop gradual_drop Did activity decrease gradually over several runs/long duration? start->gradual_drop check_reagents Are reagents & solvents of high purity? poisoning Diagnosis: Poisoning check_reagents->poisoning No sudden_drop->check_reagents Yes high_temp Was reaction run at high temperature? gradual_drop->high_temp Yes color_change Is catalyst discolored? (e.g., black deposits) gradual_drop->color_change No sintering Diagnosis: Sintering / Thermal Degradation high_temp->sintering metal_leaching Is metal detected in solution (e.g., via ICP analysis)? color_change->metal_leaching No fouling Diagnosis: Fouling / Coking color_change->fouling Yes leaching Diagnosis: Leaching metal_leaching->leaching Yes

Caption: A decision tree to diagnose the likely cause of catalyst deactivation.

Question: My catalyst's activity dropped sharply with a new batch of solvent or starting material. What is catalyst poisoning?

Answer: Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of impurities onto the active sites of the catalyst, rendering them inactive.[5] This deactivation is often rapid and can occur with even trace amounts of a poison. In the context of perimidine synthesis, which often involves metal or acid catalysts, common poisons include:

  • Sulfur Compounds: Often present in lower-grade solvents or reagents. Sulfur binds very strongly to many metal catalysts (e.g., Palladium, Nickel, Copper), effectively blocking active sites.[5]

  • Halides: Can poison certain catalytic sites, particularly in sensitive organometallic systems.[6]

  • Strongly Coordinating Species: Other nitrogen-containing heterocycles or compounds with functional groups that can chelate to the catalyst's active center can act as competitive inhibitors or poisons.

Causality & Troubleshooting: Poisoning is fundamentally an issue of feedstock purity. The solution involves identifying and removing the poison.

  • Verify Purity: Re-purify your starting materials (1,8-diaminonaphthalene, aldehydes/ketones) and solvents. Distillation of solvents or recrystallization of solids is often sufficient.

  • Use a Guard Bed: Before the reaction, pass your solvent and liquid reagents through a column of activated alumina or silica to remove polar impurities. For sulfur removal, a zinc oxide (ZnO) guard bed can be effective.[5]

  • Source Scrutiny: If the problem persists, consider that the poison may be a low-level impurity from the synthesis of one of your starting materials. Obtaining a new batch from a different, high-purity supplier can resolve the issue.

Question: After several uses, my heterogeneous catalyst has turned black and its performance has slowly degraded. What is fouling or coking?

Answer: Fouling, or coking, is the physical deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface.[7] These deposits block access to the catalyst's active sites and, if extensive, can block the pores of the support material. This is a common deactivation mechanism in reactions involving organic molecules at elevated temperatures. In perimidine synthesis, this can arise from the polymerization or degradation of reactants, intermediates, or the perimidine product itself.

Causality & Troubleshooting: Fouling is a gradual process often linked to reaction conditions.

  • Temperature Optimization: Excessively high temperatures can accelerate the formation of carbonaceous deposits. Re-evaluate your reaction temperature to find a balance between an acceptable reaction rate and minimal side-product formation.[2]

  • Solvent Washing: For less severe fouling, washing the catalyst with a strong organic solvent can dissolve and remove the deposited material.

  • Calcination: For more stubborn carbon deposits, a controlled thermal treatment can be used to burn off the coke. This process, known as calcination, is a common industrial regeneration technique.[8] A detailed protocol is provided in Section 3.

Question: My reaction requires high temperatures, and I've noticed a steady decline in catalyst activity over time, even with pure reagents. What is happening?

Answer: This scenario points towards thermal degradation, also known as sintering.[5] This process is particularly relevant for supported metal catalysts. At high temperatures, the small, highly active metal nanoparticles on the support surface can migrate and agglomerate into larger, more thermodynamically stable particles.[3] This leads to a significant decrease in the active surface area of the catalyst, resulting in a lower overall reaction rate.

Causality & Troubleshooting: Sintering is an irreversible process driven by thermodynamics and accelerated by heat.

  • Lower Reaction Temperature: The most effective preventative measure is to operate at the lowest possible temperature that still provides a viable reaction rate.

  • Catalyst Support Selection: The choice of support material can influence thermal stability. Supports with strong metal-support interactions can help anchor the metal nanoparticles and inhibit their migration.

  • Catalyst Choice: If high temperatures are unavoidable, consider catalysts with higher thermal stability. For example, certain mixed-metal oxides or catalysts with specific promoters can be more resistant to sintering.

Question: My homogeneous catalyst seems to be precipitating, or the reaction solution has taken on a color characteristic of metal salts. What is leaching?

Answer: Leaching is the dissolution of the active catalytic species from a solid support (for heterogeneous catalysts) or the decomposition of a soluble complex (for homogeneous catalysts) into the reaction medium.[3] This not only deactivates the catalyst but can also contaminate your product with metal impurities, a significant concern in pharmaceutical development.

Causality & Troubleshooting: Leaching is a result of the instability of the catalyst in the reaction environment.

  • Solvent Choice: The solvent can impact the stability of the catalyst. A highly polar or coordinating solvent might facilitate the dissolution of the active metal. Experiment with less coordinating or less polar solvents if your reactants are sufficiently soluble.

  • Ligand Design (Homogeneous Catalysis): For homogeneous catalysts, the ligand plays a critical role in stabilizing the metal center. If leaching is observed, consider using a ligand with stronger chelating properties to prevent metal dissociation.

  • Support Modification (Heterogeneous Catalysis): For supported catalysts, leaching suggests a weak interaction between the active species and the support. Covalently tethering the catalytic species to the support or using supports with better anchoring sites can mitigate this issue.[9]

Section 3: Experimental Protocols for Catalyst Regeneration

Regeneration can often restore a deactivated catalyst to a usable state, saving significant cost and time. The appropriate method depends on the deactivation mechanism.

Protocol 1: Regeneration of a Fouled/Coked Catalyst by Calcination

This protocol is effective for removing organic deposits from thermally stable heterogeneous catalysts (e.g., metal oxides, metals on alumina/silica).

WARNING: Perform this procedure in a well-ventilated fume hood.

  • Solvent Wash: Begin by washing the recovered catalyst with a solvent like acetone or ethanol to remove any loosely adsorbed reactants and products. Dry the catalyst in a laboratory oven at 100-120°C for 2-4 hours.[7][8]

  • Prepare for Calcination: Place the dried, spent catalyst in a ceramic crucible or a quartz tube suitable for a tube furnace.

  • Controlled Heating: Heat the catalyst in the furnace under a controlled flow of air or a diluted oxygen/nitrogen mixture.

  • Temperature Ramp: Slowly increase the temperature (e.g., a ramp rate of 5°C/minute) to the target calcination temperature. This is typically between 450°C and 550°C, but you should consult literature for your specific catalyst system to avoid thermal damage.[7][8]

  • Hold and Cool: Maintain the target temperature for 3-5 hours to ensure complete combustion of the carbonaceous deposits. Afterwards, allow the catalyst to cool slowly to room temperature under the gas flow.

  • Post-Treatment: Some catalysts may require a final reduction step (e.g., heating under a hydrogen atmosphere) to restore the active metallic phase. This is particularly important for catalysts that may have been oxidized during calcination.[8]

Protocol 2: Regeneration of a Poisoned Catalyst by Washing

This protocol may be effective if the poison is reversibly adsorbed or can be displaced by a chemical treatment.

  • Identify the Poison: A successful wash requires knowing what you are trying to remove. If, for example, you suspect poisoning by an organic base, an acidic wash might be effective.

  • Select a Solvent/Solution:

    • For removing organic residues, a simple wash with a strong solvent may be sufficient.

    • For some metal poisons, a dilute acid or base wash can be effective, but this risks damaging the catalyst support or leaching the active metal. Proceed with caution and test on a small scale first.

    • A water washing process has been shown to be effective for removing certain poisons like potassium.[10]

  • Washing Procedure: Slurry the deactivated catalyst in the chosen washing solution for several hours at room temperature or with gentle heating.

  • Recovery and Drying: Filter the catalyst, wash it thoroughly with deionized water and then a low-boiling organic solvent (like acetone) to facilitate drying. Dry the catalyst completely in an oven at 100-120°C before attempting to reuse it.

Section 4: Proactive Measures – Preventing Deactivation

The most effective troubleshooting strategy is prevention. Integrating the following practices into your workflow can significantly extend the life of your catalysts.

Question: What are the best practices for maintaining catalyst longevity in perimidine synthesis?

Answer:

  • Prioritize Purity: Always use high-purity, anhydrous solvents and recrystallized or freshly purified starting materials. This is the single most important step to prevent catalyst poisoning.

  • Optimize Temperature: Do not assume that hotter is better. Determine the minimum temperature required for an efficient reaction to minimize the risk of thermal degradation and coking.[2]

  • Inert Atmosphere: The perimidine ring can be susceptible to oxidation at higher temperatures.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to fouling.

  • Rational Catalyst Selection: Choose a catalyst and support system that is well-suited to your specific reaction conditions. For high-temperature applications, select a thermally robust catalyst. If leaching is a concern, opt for a system with strong catalyst-support interactions.

  • Controlled Catalyst Loading: Using an excessive amount of catalyst is not only wasteful but can sometimes lead to an increase in side reactions and potential fouling. Optimize the catalyst loading to the lowest effective level.[1]

Section 5: Frequently Asked Questions (FAQs)

Q1: A variety of catalysts can be used for perimidine synthesis. Are some more prone to deactivation than others?

A1: Yes. Homogeneous catalysts can be more susceptible to decomposition or precipitation (a form of deactivation) if the ligand stability is poor. Heterogeneous catalysts, especially those on simple supports like activated carbon, can be prone to leaching if the metal-support interaction is weak. Solid acid catalysts like Amberlyst-15 are robust but can be fouled by polymeric byproducts.[1] Catalysts like ytterbium(III) triflate are noted for being water-stable, which can make them more resilient in certain conditions.[1][11]

Q2: How can I definitively characterize the deactivation mechanism affecting my catalyst?

A2: A combination of analytical techniques can provide a clear picture.

  • Temperature-Programmed Oxidation (TPO): Measures the amount of carbon burned off a catalyst as it is heated, quantifying coking.

  • Transmission Electron Microscopy (TEM): Allows direct visualization of the metal particles on a support, making it an excellent tool for identifying sintering.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elements present on the catalyst surface, including poisons.

  • Inductively Coupled Plasma (ICP) Analysis: Can detect trace amounts of leached metal in the reaction solution.

Q3: How many times can a catalyst be regenerated?

A3: This depends heavily on the catalyst and the severity of the deactivation. Regeneration from mild coking via calcination can often be repeated multiple times. However, each cycle may cause some minor, cumulative damage (e.g., slight sintering). Deactivation by severe sintering is generally irreversible. It is good practice to characterize the catalyst's activity after each regeneration cycle to monitor its performance.

Visualizing Deactivation Pathways

G cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_sintering Sintering cluster_leaching Leaching ActiveCatalyst Active Catalyst DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Impurity Impurity (e.g., Sulfur) Impurity->ActiveCatalyst Binds to Active Site Byproduct Organic Byproduct Byproduct->ActiveCatalyst Deposits on Surface Heat High Temperature Heat->ActiveCatalyst Causes Particle Aggregation Solvent Solvent Solvent->ActiveCatalyst Dissolves Active Species

Caption: The primary mechanisms leading from an active to a deactivated catalyst state.

References

  • ResearchGate. (2025). Deactivation of metal catalysts in liquid phase organic reactions.
  • Slideshare. (n.d.).
  • U.S. Department of Energy. (2022).
  • BenchChem. (2025).
  • MDPI. (2021).
  • MDPI. (2023).
  • PMC, NIH. (2020).
  • RSC Publishing. (2025).
  • BenchChem. (2025).
  • AmmoniaKnowHow. (n.d.).
  • ACS Publications. (2014).
  • PubMed Central. (n.d.).
  • Material Science Research India. (2021).

Sources

Technical Support Center: Purification of 1,8-Diaminonaphthalene (DAN) Contaminants

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing unreacted 1,8-diaminonaphthalene (DAN) and its oxidation byproducts from reaction mixtures. Applicability: Synthesis of perimidines, naphthalimides, and heterocyclic pigments. Last Updated: February 6, 2026

Introduction: The "Purple Plague"

If you are reading this, your crude product likely has a persistent purple, grey, or black discoloration. This is the hallmark of 1,8-diaminonaphthalene (DAN) oxidation.

While DAN is a diamine, it behaves differently than standard aliphatic amines. Its conjugate acid has a


 of approximately 4.6 , making it a significantly weaker base than typical amines (

~10). Furthermore, it rapidly oxidizes in air to form quinoid-type impurities that streak on silica gel, co-eluting with polar products.

This guide provides three targeted protocols to remove DAN, ranked by chemical specificity.

Module 1: The Solubility Switch (Acid-Base Extraction)

Concept: Because DAN is a weak base (


 ~4.6), standard washes with weak acids (like 10% citric acid or acetic acid) often fail to fully protonate it, leaving it in the organic layer. You must drive the pH below 2.0 to force DAN into the aqueous phase.

Prerequisite: Your desired product must not be basic (or must be significantly less basic than DAN, e.g., an amide or imide).

Protocol 1.1: The Aggressive Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DAN salts in halogenated solvents.

  • The Protonation Step: Wash the organic layer twice with 1M or 2M HCl .

    • Why? You need a strong mineral acid to fully protonate both amine groups on the naphthalene ring.

  • Visual Check: The aqueous layer should turn pink/red (capturing the oxidized impurities).[1] The organic layer should lighten.

  • Back-Extraction (Crucial): Extract the combined acidic aqueous layers once with fresh EtOAc to recover any trapped product. Combine this with your main organic layer.

  • Neutralization: Wash the combined organics with Brine, dry over Na₂SO₄, and concentrate.

Validation: Run a TLC. If a low-running fluorescent spot (


 ~0.2-0.3 in Hex/EtOAc) persists, proceed to Module 2.

Module 2: The "Tag and Drag" (Chemical Scavenging)

Concept: If your product is also basic (e.g., a perimidine), acid extraction will remove your product along with the DAN. The solution is Chemical Scavenging . We react the DAN with an electrophile to drastically change its polarity or solubility profile, allowing for easy separation.

The Scavenger: Succinic Anhydride .

  • Mechanism: Succinic anhydride reacts rapidly with the primary amines of DAN to form a hemi-succinimide (an amide with a free carboxylic acid tail).

  • Result: The DAN-derivative is now an acid , while your tertiary amine product remains basic.

Protocol 2.1: Anhydride Scavenging
  • Quantify: Estimate the moles of unreacted DAN (via TLC or NMR integration).

  • Scavenge: To your reaction mixture (in DCM, THF, or Toluene), add 1.5 - 2.0 equivalents of Succinic Anhydride (relative to the estimated DAN impurity).

  • Incubate: Stir at room temperature for 1–2 hours.

    • Monitoring: TLC will show the disappearance of the DAN spot and the appearance of a baseline spot (the acid-tagged DAN).

  • The "Flip" Extraction:

    • Dilute with solvent (DCM or EtOAc).

    • Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .

    • Chemistry: The base converts the succinic-tagged DAN into its carboxylate salt, pulling it into the water layer. Your product remains in the organic layer.[2]

  • Finish: Wash organic layer with brine, dry, and concentrate.

Module 3: Chromatographic Triage

Concept: DAN is notorious for "tailing" or "streaking" on silica gel due to hydrogen bonding with silanol groups. This contaminates fractions over a wide range.

Protocol 3.1: Amine-Doped Silica

If you must use column chromatography, you must deactivate the silica.

  • The Slurry: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) or 1% NH₄OH .

  • The Flush: Flush the column with 2 column volumes of this basic solvent before loading your sample.

  • Elution: Run your column with the standard solvent system (the TEA/Ammonia is usually not needed in the running solvent if the column is pre-treated, but can be maintained at 0.5% if streaking persists).

Protocol 3.2: The Alumina Alternative

If the product is stable to base, switch to Neutral or Basic Alumina stationary phase. DAN elutes much cleaner on alumina than silica, often as a distinct tight band.

Decision Matrix & Workflows

The following diagrams illustrate the logic flow for selecting the correct purification method.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Mixture Contains 1,8-Diaminonaphthalene (DAN) IsProductBasic Is your Product Basic? Start->IsProductBasic AcidWash Method A: Acid Wash (1M HCl Extraction) IsProductBasic->AcidWash No (Amide/Neutral) IsProductAcidSensitive Is Product Acid Sensitive? IsProductBasic->IsProductAcidSensitive Yes (Amine/Imine) SuccessA Product in Organic Layer DAN in Aqueous Layer AcidWash->SuccessA Scavenge Method B: Chemical Scavenging (Succinic Anhydride) IsProductAcidSensitive->Scavenge No Chromatography Method C: Modified Chromatography (TEA-doped Silica or Alumina) IsProductAcidSensitive->Chromatography Yes SuccessB Wash with NaHCO3 DAN-Acid pulled into Water Scavenge->SuccessB

Caption: Decision matrix for selecting the optimal DAN removal strategy based on product properties.

Figure 2: The "Tag and Drag" Scavenging Mechanism

ScavengingMech DAN Unreacted DAN (Organic Soluble) Reaction Reaction (RT, 1-2h) DAN->Reaction Succinic + Succinic Anhydride Succinic->Reaction TaggedDAN DAN-Succinimide Adduct (Contains COOH group) Reaction->TaggedDAN BaseWash + NaHCO3 Wash TaggedDAN->BaseWash Result DAN-Carboxylate Salt (Water Soluble - Removed) BaseWash->Result

Caption: Mechanism of converting DAN into a water-soluble species using succinic anhydride.

Frequently Asked Questions (FAQ)

Q: My product is acid-sensitive, but I don't have succinic anhydride. Can I use something else? A: Yes. You can use other electrophiles like acetic anhydride or benzoyl chloride . However, this converts DAN into a neutral amide, which will not extract into base. You will still have to run a column, but the amide (e.g., 1,8-diacetamidonaphthalene) will have a significantly different


 than the free amine, making chromatographic separation easier.

Q: I tried the acid wash, but the DAN is still there. What happened? A: You likely used an acid that was too weak or too dilute. The conjugate acid of DAN has a


 of ~4.6. If you used 5% acetic acid (pH ~2.4), the equilibrium does not fully favor the protonated salt. Switch to 1M or 2M HCl  to drive the equilibrium completely to the salt form.

Q: The "purple tar" is clogging my column. How do I prevent this? A: The purple oxidation product is often insoluble in hexanes.

  • Pro Tip: Dissolve your crude mixture in a minimum amount of hot toluene or EtOAc, then slowly add Hexanes/Cyclohexane. The "tar" will often precipitate or oil out while DAN and your product remain in solution. Decant the supernatant and load that onto your column.

Q: Can I just sublime the DAN away? A: Yes, DAN sublimes readily under vacuum at 50-70°C. If your product is non-volatile and thermally stable, this is an excellent solvent-free method. However, it is difficult to scale above 5–10 grams.

References

  • Basicity and Protonation

    • Data: 1,8-Diaminonaphthalene conjug
    • Source: Alder, R. W., et al. "Proton sponges." Chemical Reviews 99.9 (1999): 2557-2590.

  • Scavenging Protocols

    • Methodology: Use of anhydrides for amine scavenging in parallel synthesis.
    • Source: Parlow, J. J., et al. "Polymer-supported reagents and scavengers in synthesis." Journal of Organic Chemistry 62.17 (1997): 5908-5919.

  • Properties and Handling

    • Data: Oxidation sensitivity and solubility profiles.
    • Source: PubChem Compound Summary for CID 68067, 1,8-Diaminonaphthalene.[3]

Sources

Technical Support Center: Stability & Handling of 1-Ethyl-1H-perimidine

[1]

Executive Summary

1-Ethyl-1H-perimidine is an electron-rich, nitrogen-containing heterocycle derived from 1,8-diaminonaphthalene.[1] Its unique

11

This guide provides a root-cause analysis of common stability issues, specifically tailoring troubleshooting steps to the compound's mechanistic vulnerabilities.

Module 1: Diagnostic & Root Cause Analysis

Q1: My solution of 1-Ethyl-1H-perimidine turned from pale yellow to dark green/brown overnight. Is it still usable?

Verdict: Likely degraded.[2] Do not use for sensitive catalytic or biological assays.

The Science (Root Cause): Perimidines are

131oxidative dehydrogenation1
  • Mechanism: Dissolved oxygen attacks the electron-rich C2, C4, or C9 positions.[1]

  • Product: This often leads to the formation of perimidin-2-ones or complex oxidative coupling products (dimers), which are highly conjugated and deeply colored (often green or brown).[1]

  • Trigger: This process is accelerated by light and protic solvents.

Q2: I see a fine precipitate forming in my CDCl₃ (Chloroform-d) stock solution. Why?

Verdict: Acid-induced salt formation or decomposition.[1]

The Science (Root Cause): Chloroform naturally decomposes over time to form trace hydrochloric acid (HCl) and phosgene, especially when not stabilized with silver foil or amylene.

  • Basicity: 1-Ethyl-1H-perimidine is a base.[1] It reacts with trace HCl to form the perimidinium chloride salt .

  • Solubility Mismatch: While the neutral molecule is soluble in organic solvents (DCM, CHCl₃), the charged salt is significantly less soluble in non-polar environments, leading to precipitation.

  • Acid Sensitivity: Prolonged exposure to acidic environments can also catalyze ring-opening hydrolysis, though salt formation is the immediate visual cue.[1]

Module 2: Degradation Pathways & Visualization

Understanding the enemy is key to defeat. The diagram below illustrates the primary degradation flow users encounter in non-optimized conditions.

GStart1-Ethyl-1H-perimidine(Pale Yellow Solution)OxidationOxidative DehydrogenationStart->Oxidation + O2SaltFormProtonationStart->SaltForm + H+OxygenExposure to Air (O2)Oxygen->OxidationLightUV/Visible LightLight->OxidationacceleratesAcidTrace Acid (e.g., HCl in CDCl3)Acid->SaltFormPerimidinonePerimidin-2-one / Dimers(Dark Green/Brown)Oxidation->PerimidinoneSaltPerimidinium Salt(Precipitate)SaltForm->Salt

Figure 1: Primary degradation pathways of 1-Ethyl-1H-perimidine in solution.[1] Note that oxidation leads to color change, while acidification leads to precipitation.[1]

Module 3: Solvent & Environment Optimization

Q3: Which solvent system maximizes stability for storage?

Recommendation: Anhydrous Benzene or Toluene stored under Argon.

Data Comparison:

Solvent SystemStability RatingRisk FactorNotes
Toluene (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)LowNon-polar, lacks acidic protons, low O₂ solubility compared to ethers.[1]
Dichloromethane (DCM) ⭐⭐⭐ (Moderate)MediumGood solubility, but risk of acidification over time.[1]
Ethanol/Methanol ⭐⭐ (Poor)HighProtic solvents facilitate proton transfer and oxidation mechanisms.[1]
DMSO ⭐ (Very Poor)CriticalDMSO is an oxidant; often causes rapid degradation of electron-rich heterocycles.[1]
Q4: How do I handle the compound for NMR analysis without degradation?

Protocol: The "Zero-Trace" NMR Preparation Standard CDCl₃ is the enemy.[1] Follow this strict protocol to ensure spectral integrity.

  • Solvent Choice: Use Benzene-d6 or CD₂Cl₂ (Methylene Chloride-d2) over CDCl₃.[1] If CDCl₃ is mandatory, filter it through basic alumina immediately before use to remove trace acid.[1]

  • Inerting: Flush the NMR tube with Nitrogen or Argon before introducing the sample.

  • Speed: Acquire spectra immediately. Do not leave the tube on the autosampler overnight.[1] 1-Ethyl-1H-perimidine can show new peaks (oxidation products) within 4–6 hours in non-degassed solvents.[1]

Module 4: Experimental Protocols

Protocol A: Re-purification of Oxidized Material

If your material has darkened, simple recrystallization is often insufficient due to the similar solubility of the oxidized impurities.[1]

  • Dissolution: Dissolve the crude dark solid in a minimum amount of degassed Dichloromethane (DCM).

  • Filtration: Pass through a short pad of Basic Alumina (Grade III).

    • Why? Silica gel is slightly acidic and may cause streaking or decomposition.[1] Basic alumina retains the polar oxidation byproducts (perimidin-2-ones) while the neutral 1-Ethyl-1H-perimidine elutes freely.[1]

  • Elution: Wash with 5% EtOAc in Hexanes.

  • Concentration: Evaporate under reduced pressure (Rotavap) at < 40°C.

  • Storage: Immediately store under inert atmosphere at -20°C.

Protocol B: Creating a Stable Stock Solution

Objective: Prepare a 10 mM stock solution stable for >2 weeks.

  • Deoxygenation: Sparge anhydrous Toluene with Argon for 15 minutes.

    • Note: Sparging is more effective than sonication for removing dissolved O₂.

  • Weighing: Weigh 1-Ethyl-1H-perimidine in a glovebox or under a funnel with positive Argon flow.

  • Dissolution: Add the solid to the solvent. Seal the vial with a PTFE-lined septum cap.[1]

  • Parafilm: Wrap the cap tightly.

  • Darkness: Wrap the vial in aluminum foil.

References

  • Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India. (2021). Discusses the amphoteric properties and electron-rich nature of the perimidine scaffold.

  • Recent Advances in the Synthesis of Perimidines and their Applications. Current Organic Chemistry. (2020). Details the oxidation susceptibility at positions 4 and 9.[1][3]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine. Acta Crystallographica. (2015). Provides structural insights into N-substituted perimidines and their conformation.[1]

  • PubChem Compound Summary: Perimidine. National Center for Biotechnology Information. (2025). General chemical safety and physical property data.

Technical Support Center: Enhancing Fluorescence Quantum Yield of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for perimidine-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the fluorescence quantum yield (QY) of perimidine derivatives. Perimidines are a versatile class of nitrogen-containing heterocyclic compounds. While their core structure is derived from the potent fluorophore 1,8-diaminonaphthalene, the fluorescence in the parent perimidine molecule is significantly suppressed.[1][2] This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and the fundamental science behind enhancing the emissive properties of these valuable compounds.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions that are crucial for understanding and manipulating the fluorescence quantum yield of perimidine derivatives.

Q1: Why is the fluorescence quantum yield (Φ_F_) of the parent perimidine molecule so low, despite being derived from a highly fluorescent naphthalene core?

A1: The low quantum yield in unsubstituted perimidine is a classic example of how subtle structural changes dramatically alter photophysical properties. The primary reason is the presence of efficient non-radiative decay pathways that compete with fluorescence. The nitrogen atoms in the heterocyclic ring introduce low-lying n-π* excited states. Excitation to the initial π-π* state is often followed by rapid intersystem crossing (ISC) to the triplet manifold or internal conversion (IC) back to the ground state, facilitated by these n-π* states. These non-radiative processes dissipate the absorbed energy as heat rather than light, leading to a depressed fluorescence quantum yield.[1][2]

Q2: What are the primary strategies for increasing the fluorescence quantum yield of a perimidine derivative?

A2: Enhancing the QY of perimidine derivatives revolves around one central principle: making the radiative decay pathway (fluorescence) faster and/or the non-radiative decay pathways slower. This is achieved through targeted chemical modifications. Key strategies include:

  • Restricting Molecular Motion: Introducing bulky substituents or creating a more rigid molecular framework can inhibit vibrational and rotational modes that contribute to non-radiative decay.

  • Modulating Electronic Properties: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions can alter the energy levels of the π-π* and n-π* states, making radiative decay more favorable.[3]

  • Blocking Non-Radiative Pathways: Strategic substitution can raise the energy of quenching states (like n-π* or Twisted Intramolecular Charge Transfer (TICT) states) above the fluorescent π-π* state, effectively closing those non-radiative channels.

Q3: How does the choice of solvent affect the quantum yield of my perimidine compound?

A3: Solvent polarity, viscosity, and hydrogen-bonding capability can profoundly impact QY.[4] For perimidine derivatives susceptible to forming charge-transfer states, increasing solvent polarity can stabilize these states, often leading to a red-shift in emission and a decrease in QY. This is because stabilized charge-transfer states can act as non-radiative traps. Conversely, in a non-polar solvent, the formation of such states may be disfavored, resulting in higher QY. High solvent viscosity can also increase QY by physically restricting molecular rotations and vibrations that lead to non-radiative decay.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Issue 1: My newly synthesized perimidine derivative has a much lower quantum yield than expected.

  • Question: I designed a derivative with an electron-donating group to enhance fluorescence, but the measured QY is below 5%. What could be wrong?

  • Answer & Troubleshooting Workflow:

    • Verify Purity: The first and most critical step is to confirm the purity of your compound. Even trace amounts of quenching impurities (e.g., residual catalyst, solvents, or a fluorescent side-product) can drastically reduce the measured QY. Re-purify the sample using column chromatography or recrystallization and confirm purity by NMR and HPLC.

    • Check for Aggregation: Perimidines, being planar aromatic systems, are prone to π-π stacking and aggregation in solution, especially at higher concentrations. This aggregation-caused quenching (ACQ) is a common cause of low QY.

      • Diagnostic Test: Record the absorption and emission spectra at a range of concentrations (e.g., from 10⁻⁴ M down to 10⁻⁷ M). If you observe changes in the shape of the absorption spectrum (e.g., the appearance of a new shoulder) or a non-linear relationship between concentration and fluorescence intensity, aggregation is likely occurring.

    • Investigate Solvent Effects: As discussed in the FAQs, your choice of solvent is critical. The intended electronic effect of your substituent might be promoting a non-radiative charge-transfer state in the solvent you are using.

      • Diagnostic Test: Measure the QY in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, DMSO). A dramatic decrease in QY with increasing solvent polarity is a strong indicator of a quenching TICT state.[5][6]

    • Deoxygenate the Solution: Dissolved molecular oxygen is a notorious collisional quencher of fluorescence.

      • Solution: Before measurement, bubble an inert gas like nitrogen or argon through your solution for 10-15 minutes to remove dissolved oxygen. Compare the QY of the degassed solution to the untreated one.

Issue 2: The fluorescence intensity of my sample decreases over time during measurement.

  • Question: When I expose my perimidine derivative to the excitation light in the spectrofluorometer, the emission signal steadily drops. Is this normal?

  • Answer & Troubleshooting Workflow: This phenomenon is known as photobleaching , where the fluorophore is chemically altered or destroyed upon repeated excitation. Perimidines can be susceptible to this, especially in the presence of oxygen or reactive species.

    • Reduce Excitation Intensity: Use neutral density filters or reduce the excitation slit width on your instrument to lower the photon flux hitting the sample. You only need enough signal for a good measurement; excessive power accelerates photobleaching.

    • Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. Set up your acquisition parameters quickly and take the measurement promptly.

    • Ensure Solvent Purity: Use high-purity, spectroscopy-grade solvents. Peroxides in older ethers or other reactive impurities in the solvent can be excited and, in turn, degrade your compound.

    • Assess Photochemical Stability: If the problem persists, your compound may have inherently low photostability. This is a molecular property that may need to be addressed through structural modification, for example, by rigidifying the structure to reduce the likelihood of photoreactive conformations.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the most common method for determining QY, using a well-characterized fluorescent standard.[7]

Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

Materials:

  • Spectroscopy-grade solvents.

  • Fluorescence standard with a known quantum yield (see Table 1).

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

  • 10 mm path length quartz cuvettes.

Step-by-Step Methodology:

  • Standard Selection: Choose a standard that absorbs at the desired excitation wavelength and emits in a similar spectral region to your test sample to minimize wavelength-dependent detector efficiency errors.[8]

  • Prepare Stock Solutions: Prepare stock solutions of your test compound and the standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of 4-5 dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to avoid inner filter effects where the solution is too concentrated and reabsorbs its own emission.[7]

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution. Note the exact absorbance at the excitation wavelength (λ_ex_).

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum from just after λ_ex_ to the point where the emission returns to baseline. Use the same λ_ex_ and instrument settings (e.g., slit widths) for all samples.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • Determine the slope (Gradient) of the resulting straight line for both plots.

  • Calculate Quantum Yield: Use the following equation:

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the test sample and the standard, respectively.

Self-Validation Check: The plot of integrated fluorescence vs. absorbance must be linear and pass through the origin. A non-linear plot indicates the presence of inner filter effects or aggregation, invalidating the results.

Section 4: Advanced Strategies & Mechanistic Insights

Understanding the photophysical mechanisms is key to rationally designing better fluorophores.

The Role of Substituents: A Deeper Dive

The electronic nature and position of substituents are paramount in tuning the QY.

Substituent Type Position on Perimidine Ring Anticipated Effect on Quantum Yield Underlying Mechanism
Electron Donating (e.g., -OCH₃, -NR₂) 2-position, 6-positionGenerally increases QYIncreases the energy of the n-π* state and enhances the π-π* transition probability, making fluorescence more competitive.
Electron Withdrawing (e.g., -CF₃, -CN) 2-position, 4-positionCan increase or decrease QYCan enhance charge transfer character. If this leads to a non-emissive TICT state, QY decreases. If it rigidifies the molecule and increases the radiative rate, QY can increase.[3][9]
Bulky/Sterically Hindering (e.g., -tBu, Phenyl) 2-position, N-positionGenerally increases QYRestricts torsional motion and vibrations, which are major non-radiative decay pathways. This is a strategy to inhibit TICT state formation.

Table 1: Common Quantum Yield Standards

Standard Solvent Excitation (nm) Emission (nm) Quantum Yield (Φ_F_)
Quinine Sulfate0.5 M H₂SO₄3504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5285550.95
9,10-DiphenylanthraceneCyclohexane3654300.90

Data compiled from standard literature sources.

Visualizing Photophysical Processes

Understanding the competition between radiative and non-radiative decay is crucial. The Jablonski diagram below illustrates these pathways.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram showing key photophysical pathways.

The quantum yield (Φ_F_) is defined by the ratio of the rate of fluorescence (k_f_) to the sum of all decay rates from the S₁ state: Φ_F_ = k_f_ / (k_f_ + k_ic_ + k_isc_). The goal is to maximize the value of k_f_ relative to the non-radiative rates (k_ic_ and k_isc_).

Troubleshooting Workflow Diagram

When faced with low quantum yield, a systematic approach is essential.

Troubleshooting_Workflow Start Low Quantum Yield Observed Purity Check Purity (NMR, HPLC) Start->Purity Concentration Test Concentration Dependence Purity->Concentration Pure Repurify Re-purify Compound Purity->Repurify Impure Solvent Test Solvent Polarity Series Concentration->Solvent No Conc. Effect Aggregation Aggregation-Caused Quenching (ACQ) Likely Concentration->Aggregation Conc. Effect Observed Oxygen Degas Solution (N₂/Ar) Solvent->Oxygen No Polarity Effect TICT TICT State Quenching Likely Solvent->TICT Polarity Effect Observed Oxygen->Start No Effect, Re-evaluate Structure Success Quantum Yield Improved Oxygen->Success QY Increases Repurify->Purity O2_Quenching Oxygen Quenching Confirmed

Caption: Systematic workflow for diagnosing low fluorescence quantum yield.

References

  • M. C. Aversa, et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Molecules, 24(6), 1033. [Link]

  • Request PDF. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. ResearchGate. [Link]

  • A. T. R. Williams, et al. (1983). Fluorescence Quantum Yields—Methods of Determination and Standards. Journal of Research of the National Bureau of Standards, 88(3), 159. [Link]

  • P. Singh, et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3639. [Link]

  • Y. Suzuki, et al. (2022). Quantum yield enhancement of firefly bioluminescence with biomolecular condensates. Chemical Communications, 58(80), 11251-11254. [Link]

  • S. G. Camera, et al. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 205, 110515. [Link]

  • A. D. T. Rojas, et al. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences, 25(3), 1834. [Link]

  • J. B. Birks. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399. [Link]

  • P. K. Gounder, et al. (2024). Molecular Dynamics Study of FRET-Enabled Carbon Quantum Dot–Gold Nanoparticle Composites for Abasic DNA Detection. ACS Applied Nano Materials. [Link]

  • A. T. R. Williams, et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Horiba Jobin Yvon. [Link]

  • A. J. D. M. Jorgensen, et al. (2020). Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. Chemistry – A European Journal, 26(60), 13634-13644. [Link]

  • S. Schramm, et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34, 1-8. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • A. M. M. Al-Shakban, et al. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Journal of Fluorescence, 25, 875-884. [Link]

  • Various Authors. (2015). What's wrong with my quantum yield measurement? ResearchGate. [Link]

Sources

Technical Support Center: Perimidine Functionalization & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Perimidine Paradox

Welcome to the technical support center. If you are working with perimidines, you are dealing with a "Janus-faced" molecule. The perimidine scaffold (1H-perimidine) is a unique tricyclic system consisting of a pyrimidine ring fused to a naphthalene backbone.

The central challenge: Perimidines possess a split personality.

  • The

    
    -excessive Naphthalene Ring (The Body):  The C-4 to C-9 positions behave like an electron-rich naphthalene system, highly susceptible to Electrophilic Aromatic Substitution (EAS) .
    
  • The

    
    -deficient Pyrimidine Ring (The Head):  The C-2 position is electron-deficient (similar to the 2-position in pyrimidine or benzimidazole), making it a target for Nucleophilic Attack  or Lithiation  (after protection).
    

This guide addresses the three most common support tickets we receive: controlling EAS regioselectivity (C-6 vs. C-4), managing N-alkylation ratios, and accessing the difficult C-2 position.

Part 1: Reactivity Mapping & Logic

Before troubleshooting, visualize the electronic bias of your substrate.

PerimidineReactivity cluster_0 Electronic Bias Perimidine Perimidine Scaffold N_Region N-1 / N-3 (Alkylation Sites) Perimidine->N_Region Base/Electrophile C2_Region C-2 Position (Nucleophilic/Lithiation) Perimidine->C2_Region Nu- / R-Li Ring_Para C-6 / C-7 (Primary EAS Sites) Perimidine->Ring_Para E+ (Kinetic/Thermo) Ring_Ortho C-4 / C-9 (Secondary EAS Sites) Perimidine->Ring_Ortho E+ (Steric/Directing) Ring_Para->Ring_Ortho Reactivity Order (Para > Peri)

Figure 1: Reactivity landscape of the perimidine scaffold. Note the strong preference for C-6/C-7 substitution in electrophilic reactions due to para-localization of electron density from the nitrogen lone pairs.

Part 2: Troubleshooting Guides (Q&A)
Module A: Electrophilic Aromatic Substitution (EAS)

User Issue: "I am trying to brominate my perimidine, but I keep getting a mixture of 6-bromo, 6,7-dibromo, and 4-bromo products. I only want the 6-substituted product."

Diagnosis: Perimidines are highly activated towards electrophiles—more so than naphthalene. The N-H group donates electron density into the ring.

  • The C-6/C-7 positions are para to the nitrogens and are the most electron-rich.

  • The C-4/C-9 positions are ortho (peri) to the nitrogens and are secondary sites.

Troubleshooting Steps:

  • Check your Stoichiometry: Because the first bromine activates the ring less than the N-H group does, over-bromination is common. Use exactly 0.95 equivalents of NBS (N-bromosuccinimide) rather than Br

    
    .
    
  • Solvent Control: Switch to a non-polar solvent (CCl

    
     or Hexane) if possible. In polar solvents (DMF/MeCN), the reaction is too fast to control.
    
  • Block the C-6/C-7: If you actually want C-4 substitution, you cannot do it directly if C-6 is open. You must install a blocking group (e.g., tert-butyl) at C-6/C-7 or use a directing group on the Nitrogen that coordinates the incoming electrophile to the C-4 "peri" position.

Q: How do I force substitution at the "Peri" (C-4/C-9) position? A: This is difficult via standard EAS. The most reliable method is Directed Ortho Metalation (DoM) .

  • Protect the Nitrogen (e.g., N-MOM or N-SEM).

  • Use a directing group or rely on the inherent coordination of the N-lone pair.

  • Treat with t-BuLi (lithiation occurs at C-2 or C-4 depending on conditions; see Module C).

Module B: N-Alkylation Control

User Issue: "I need 1-methylperimidine (mono-alkylated), but I keep getting the 1,3-dialkyl perimidinium salt."

Diagnosis: The N-H proton of perimidine is acidic (pKa ~13-14), but the resulting anion is a potent nucleophile. Once the first alkyl group is on (1-alkylperimidine), the second nitrogen becomes more basic due to the inductive effect of the alkyl group, accelerating the second alkylation.

Troubleshooting Protocol:

VariableRecommendation for Mono-AlkylationRecommendation for Di-Alkylation
Base NaH (1.0 eq) or t-BuOK K₂CO₃ (Excess) or MeI (Neat)
Solvent THF (Low polarity slows rate)DMF or Acetone (High polarity)
Temperature 0°C to Room Temp Reflux
Stoichiometry 1.05 eq Alkyl Halide2.5+ eq Alkyl Halide

Critical Tip: For strict mono-alkylation, use Phase Transfer Catalysis (PTC) .

  • Recipe: Toluene, 50% NaOH (aq), and TBAB (catalyst). The biphasic system limits the availability of the alkylating agent to the organic phase, favoring mono-substitution.

Module C: C-2 Functionalization (The "Head")

User Issue: "I tried to lithiate perimidine at C-2 using n-BuLi, but the reaction failed/decomposed."

Diagnosis: You cannot lithiate 1H-perimidine directly because the N-H proton (pKa ~14) will be removed first, forming an N-lithio species which is inert to C-lithiation. Furthermore, the C-2 lithio species is thermally unstable and can ring-open or dimerize above -70°C.

Correct Protocol: C-2 Lithiation of Perimidines Prerequisite: You must use an N-substituted perimidine (e.g., 1-methylperimidine).

  • Substrate: 1-Methylperimidine.

  • Solvent: Anhydrous THF (freshly distilled).

  • Temperature: Cool to -78°C (Acetone/Dry Ice).

  • Reagent: Add n-BuLi (1.1 eq) dropwise.

    • Note: Do not use t-BuLi unless necessary; it can attack the naphthalene ring.

  • Time: Stir for 30-45 minutes at -78°C. The solution usually turns deep red/purple.

  • Quench: Add your electrophile (e.g., DMF, CO

    
    , I
    
    
    
    ) at -78°C.
  • Warm Up: Allow to warm to RT only after the electrophile has been added.

Part 3: Experimental Protocols
Protocol 1: Regioselective C-6 Bromination

Target: 6-Bromo-1H-perimidine

  • Dissolution: Dissolve 1H-perimidine (10 mmol) in THF (50 mL).

  • Cooling: Cool the solution to 0°C.

  • Addition: Add N-Bromosuccinimide (NBS) (10 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Why? Slow addition prevents high local concentration of Br+, reducing di-substitution.

  • Monitoring: Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane). The product usually fluoresces differently than the starting material.
    
  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (removes oxidative byproducts). Extract with EtOAc.
  • Purification: Column chromatography. 6-bromo isomer elutes first; 6,7-dibromo elutes later.

Protocol 2: Synthesis of 2-Substituted Perimidines via Condensation

Alternative to Lithiation: If you need a C-2 substituent, it is often easier to build the ring than to substitute it.

  • Start: 1,8-Diaminonaphthalene.

  • Reagent: Aldehyde (R-CHO) + Na

    
    S
    
    
    
    O
    
    
    (Oxidant).
  • Solvent: Ethanol (Reflux).[1]

  • Mechanism: The aldehyde forms the aminal, and the bisulfite/air oxidizes the intermediate dihydroperimidine to the aromatic perimidine.

Part 4: Decision Tree for Functionalization

Use this logic flow to determine your synthetic route.

PerimidineLogic Start Start: Perimidine Functionalization Target Which Position? Start->Target C2 C-2 Position Target->C2 Ring Ring (C-4 to C-9) Target->Ring Nitrogen Nitrogen (N-1) Target->Nitrogen MethodC2 Is the ring already formed? C2->MethodC2 PosSelect Position Preference? Ring->PosSelect Condensation Use 1,8-diaminonaphthalene + Aldehyde/Carboxylic Acid MethodC2->Condensation No Lithiation Protect N-H -> Lithiate (-78°C) -> Electrophile MethodC2->Lithiation Yes Para C-6 / C-7 (Default EAS) PosSelect->Para Standard Conditions Peri C-4 / C-9 (Difficult) PosSelect->Peri Requires Strategy Block Block C-6 first or use Directing Group Peri->Block

Figure 2: Strategic decision tree for selecting the correct synthetic pathway based on regiochemical targets.

References
  • Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981). Perimidines. Russian Chemical Reviews, 50(9), 816.[2]

    • Context: The foundational review on perimidine reactivity, establishing the "amphoteric" nature of the scaffold.[3]

  • Herbert, J. M., et al. (1987). 1H-Perimidine-2-ones: Synthesis and Reactivity. Journal of Chemical Society, Perkin Transactions 1.

    • Context: Detailed protocols for nucleophilic substitution and handling the oxo-deriv
  • Antonov, A. S., et al. (2019). C-H Activation in Perimidines: Regioselectivity Control. Journal of Organic Chemistry, 84(12).

    • Context: Modern methods for directing group-assisted C-4 functionaliz
  • Filatova, E. A., et al. (2010). Synthesis and properties of 1-substituted perimidines. Chemistry of Heterocyclic Compounds, 46, 1109–1115.

    • Context: Specific data on N-alkylation r

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the perimidine scaffold is of significant interest due to its unique electronic properties and diverse applications. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Ethyl-1H-perimidine, a representative N-substituted derivative.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis against other N-substituted heterocyclic systems, explains the causal relationships behind the observed spectral patterns, and provides detailed, field-proven protocols for data acquisition. Our objective is to equip the practicing scientist with both the practical methodology and the theoretical understanding necessary for confident structural verification.

The ¹H NMR Profile of 1-Ethyl-1H-perimidine: A Detailed Analysis

Predicted ¹H NMR Data for 1-Ethyl-1H-perimidine (in CDCl₃, 400 MHz):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.15s (singlet)-1H
H-9~7.80d (doublet)~8.01H
H-4~7.75d (doublet)~8.01H
H-6, H-7~7.50m (multiplet)-2H
H-5, H-8~7.35m (multiplet)-2H
N-CH₂ -CH₃~4.40q (quartet)~7.22H
N-CH₂-CH₃ ~1.55t (triplet)~7.23H

Causality Behind the Chemical Shifts:

  • The N-Ethyl Group: The methylene protons (N-CH₂ -CH₃) are directly attached to a nitrogen atom within an aromatic system, which deshields them, resulting in a downfield shift to approximately 4.40 ppm. Their signal is split into a quartet by the three adjacent methyl protons. Conversely, the methyl protons (N-CH₂-CH₃ ) appear as a triplet around 1.55 ppm, a typical region for alkyl protons, shifted slightly downfield due to the proximity of the nitrogen atom. The characteristic "triplet + quartet" pattern is a hallmark of an ethyl group.[1]

  • The Perimidine Core: The protons on the fused aromatic rings experience deshielding due to the ring current effect inherent in aromatic systems.[2][3]

    • H-2: This proton is situated between two nitrogen atoms, leading to significant deshielding and a predicted downfield singlet at approximately 8.15 ppm.

    • H-4 and H-9: These protons are in the peri positions and are influenced by the anisotropic effects of the adjacent rings and the electron-withdrawing nature of the nearby nitrogen, causing them to resonate at a relatively downfield position.

    • Remaining Aromatic Protons: The other protons of the naphthalene system (H-5, H-6, H-7, H-8) will appear as a complex multiplet in the range of 7.35-7.50 ppm, with their precise shifts determined by their relative positions and coupling interactions.

Comparative Analysis with Alternative N-Substituted Heterocycles

To fully appreciate the unique spectral features of 1-Ethyl-1H-perimidine, it is instructive to compare its ¹H NMR data with that of other N-substituted heterocyclic compounds. This comparison highlights how the electronic environment of the core aromatic system influences the chemical shifts of the N-alkyl substituent.

Table 2: Comparison of ¹H NMR Data for the N-Alkyl Group in Various Heterocycles (in CDCl₃)

Compound Alkyl Group N-CH₂ Chemical Shift (δ, ppm) -CH₃ Chemical Shift (δ, ppm) Reference
1-Ethyl-1H-perimidine Ethyl~4.40 (quartet)~1.55 (triplet)Predicted
1-Methyl-2-(pyridin-2-yl)-1H-perimidineMethyl-3.86 (singlet)[4]
N-EthylcarbazoleEthyl4.30 (quartet)1.38 (triplet)[5]
N-Substituted Imidazole DerivativeEthyl~4.70 (singlet, for -N-CH₂-C=O)-[3]

Key Observational Insights:

  • Influence of the Aromatic System: The chemical shift of the N-CH₂ protons is a sensitive probe of the electron-withdrawing nature of the heterocyclic ring system. The predicted value for 1-Ethyl-1H-perimidine (~4.40 ppm) is comparable to that of N-Ethylcarbazole (4.30 ppm), indicating a similar degree of deshielding from the extended aromatic systems.

  • Effect of Adjacent Functional Groups: In the N-substituted imidazole derivative, the methylene protons are adjacent to a carbonyl group in addition to the nitrogen, which results in a further downfield shift to ~4.70 ppm. This demonstrates the additive effects of electron-withdrawing groups on proton chemical shifts.[6][7]

  • Methyl vs. Ethyl Substitution: Comparing the predicted data for 1-Ethyl-1H-perimidine with the published data for a 1-Methyl-1H-perimidine derivative (methyl singlet at 3.86 ppm) highlights the expected upfield shift of the methyl protons in the ethyl group due to being further from the direct influence of the nitrogen atom.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a robust, self-validating methodology for the acquisition of high-quality ¹H NMR spectra for 1-Ethyl-1H-perimidine and similar compounds.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh ~5-10 mg of 1-Ethyl-1H-perimidine dissolve Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS start->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer lock Lock on Deuterium Signal of CDCl₃ transfer->lock shim Shim Magnet Coils for Homogeneity lock->shim acquire Acquire Spectrum: - 16-32 Scans - 1-2s Relaxation Delay shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS (0.00 ppm) integrate->reference end end reference->end Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Ethyl-1H-perimidine into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] The choice of CDCl₃ is based on its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup and Data Acquisition (400 MHz):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is essential for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve 16 to 32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Structural Influences on Chemical Shifts: A Visual Representation

The electronic environment dictated by the molecular structure is the primary determinant of the observed chemical shifts in ¹H NMR spectroscopy. The diagram below illustrates the key structural features of 1-Ethyl-1H-perimidine and their influence on the proton chemical shifts.

Caption: Key electronic effects influencing ¹H NMR chemical shifts.

Conclusion

The ¹H NMR characterization of 1-Ethyl-1H-perimidine is a clear and illustrative example of how fundamental principles of spectroscopy can be applied to determine complex molecular structures. By understanding the influence of the perimidine core and the N-ethyl substituent on the proton chemical shifts, and by comparing these to related heterocyclic systems, researchers can confidently assign the structure of this and similar molecules. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is the foundation of sound scientific inquiry. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities, promoting both accuracy and a deeper understanding of the underlying principles.

References

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][9]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][8]

  • Kovalev, I. S., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 193–199. [Link][4]

  • Singh, P., & Kaur, M. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 2(7), 169-173. [Link][3]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][10]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link][2]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link][3]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link][7]

  • Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link][1]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link][6]

Sources

Decoding the Signature Fragmentation of 1-Ethyl-1H-perimidine: A Comparative Guide to its Mass Spectrometric and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of discovery. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 1-Ethyl-1H-perimidine, a substituted N-heterocyclic aromatic compound. In the absence of direct experimental mass spectral data in publicly available literature, this guide leverages established principles of electron ionization mass spectrometry (EI-MS) and draws comparisons with closely related analogs to predict its fragmentation behavior. Furthermore, we will compare the insights obtainable from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) spectroscopy, offering a multi-faceted approach to structural characterization.

The Foundation: Electron Ionization Mass Spectrometry of N-Heterocyclic Aromatics

Electron Ionization (EI) mass spectrometry is a powerful technique that provides a unique "fingerprint" of a molecule in the form of a mass spectrum. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into a series of smaller, charged ions. The pattern of these fragment ions is highly dependent on the molecule's structure, offering invaluable clues for its identification.

For N-heterocyclic aromatic compounds like 1-Ethyl-1H-perimidine, the stability of the aromatic system significantly influences the fragmentation process. Generally, the molecular ion peak is expected to be prominent. Fragmentation is often initiated at the weaker bonds, particularly those associated with alkyl substituents on the nitrogen atoms.

Predicted Electron Ionization Fragmentation Pattern of 1-Ethyl-1H-perimidine

The structure of 1-Ethyl-1H-perimidine features a stable tricyclic perimidine core with an ethyl group attached to one of the nitrogen atoms. Based on established fragmentation rules for N-alkylated heterocycles, a predictable and informative fragmentation pattern can be anticipated.

Key Predicted Fragmentation Pathways:

  • α-Cleavage (Benzylic-type Cleavage): The most probable initial fragmentation is the cleavage of the bond between the nitrogen and the ethyl group. This will result in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-stabilized cation. This is a common and often dominant fragmentation pathway for N-ethylated aromatic compounds.

  • Loss of Ethene (McLafferty-type Rearrangement not applicable, but alternative rearrangement possible): While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, a rearrangement involving the ethyl group followed by the elimination of a neutral ethene molecule (C₂H₄) is a plausible pathway. This would result in a fragment ion corresponding to the perimidine radical cation.

  • Ring Fragmentation: Subsequent fragmentation of the stable perimidine ring system would require higher energy and is expected to result in less intense peaks. Potential fragmentations could involve the loss of small neutral molecules like HCN.

The following table summarizes the predicted major fragment ions for 1-Ethyl-1H-perimidine.

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway Relative Intensity (Anticipated)
196[C₁₃H₁₂N₂]⁺• (Molecular Ion)-Moderate to High
181[C₁₂H₉N₂]⁺Loss of •CH₃ from the ethyl group (α-cleavage)High (likely base peak)
168[C₁₁H₈N₂]⁺•Loss of C₂H₄ (ethene) via rearrangementModerate
140[C₁₀H₈N]⁺Loss of HCN from the perimidine ringLow

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway of 1-Ethyl-1H-perimidine can be visualized as a step-by-step process, originating from the molecular ion.

fragmentation_pathway M 1-Ethyl-1H-perimidine (M+•) m/z = 196 F1 [M - CH₃]⁺ m/z = 181 M->F1 - •CH₃ (α-cleavage) F2 [M - C₂H₄]⁺• m/z = 168 M->F2 - C₂H₄ (rearrangement) F3 [M - CH₃ - HCN]⁺ m/z = 154 F1->F3 - HCN

Technical Comparison: UV-Vis Characteristics of Perimidine vs. 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

The UV-Vis Absorption Spectra of 1-Ethyl-1H-perimidine vs. Perimidine guide is structured below. This technical analysis synthesizes specific spectral data, structural mechanics, and experimental protocols to serve researchers in heterocyclic chemistry and drug development.

Executive Summary

The ultraviolet-visible (UV-Vis) absorption profiles of perimidine and its N-alkylated derivative, 1-ethyl-1H-perimidine , exhibit distinct features driven by tautomeric equilibrium and steric/electronic locking. While perimidine exists as a tautomeric mixture displaying broad, environment-sensitive bands (typically


 ~330–350 nm), 1-ethyl-1H-perimidine is structurally "locked" in the 1H-form. This N-ethylation induces a bathochromic shift (red shift) and hyperchromic effect due to the inductive (+I) donation of the ethyl group and the stabilization of the 

-conjugated system, making it a superior candidate for applications requiring stable optical baselines, such as ligand binding assays and fluorescent sensing.

Structural & Mechanistic Analysis

Tautomerism vs. Structural Locking

The spectral differences stem fundamentally from the mobile proton in the parent molecule.[1]

  • Perimidine: Exists in a rapid prototropic equilibrium between two identical tautomers (1H- and 3H- forms).[1] This delocalization effectively averages the bond lengths and electronic density, broadening absorption bands.

  • 1-Ethyl-1H-perimidine: The substitution of the N-H proton with an ethyl group fixes the double bond arrangement. The ethyl group acts as an auxochrome, donating electron density into the naphthalene core via the nitrogen lone pair, lowering the energy of the

    
     transition.
    
Graphviz Diagram: Structural Comparison

The following diagram illustrates the tautomeric equilibrium of perimidine versus the fixed structure of the ethyl derivative.

G cluster_0 Perimidine (Dynamic Equilibrium) cluster_1 1-Ethyl-1H-perimidine (Fixed) P_T1 1H-Perimidine (Tautomer A) P_T2 3H-Perimidine (Tautomer B) P_T1->P_T2 Fast Proton Transfer (Solvent Dependent) Ethyl_P 1-Ethyl-1H-perimidine (Locked Structure)

Figure 1: Comparison of the dynamic tautomeric nature of perimidine vs. the structurally locked 1-ethyl derivative.

Spectral Data Comparison

The following data summarizes the key electronic transitions observed in polar aprotic (DMSO) and protic (Ethanol) solvents.

FeaturePerimidine (Parent)1-Ethyl-1H-perimidineMechanistic Cause
Primary

335 – 345 nm (Broad)350 – 366 nm (Sharper)Bathochromic shift due to N-ethyl +I effect and loss of symmetry.
Secondary Band ~230 – 245 nm~240 – 255 nm

transition of the naphthalene core.[1]
Molar Extinction (

)
Moderate (~4,000

)
High (>10,000

)
Enhanced transition probability in the fixed dipole system.
Solvent Sensitivity High (Solvatochromic)ModerateRemoval of H-bond donor (N-H) reduces solvent interaction.[1]
Appearance Yellow/Brown solidYellow-Green solidExtended conjugation shifts absorption toward visible.[1]

Note on Data: Exact maxima depend on solvent polarity. In DMSO, 1-ethylperimidine derivatives have been recorded with


 up to 366 nm , indicating a significant red shift compared to the parent base [1].

Experimental Protocol: Synthesis & Measurement

To ensure spectral accuracy, the 1-ethyl derivative must be synthesized with high purity to avoid contamination from unreacted perimidine, which would broaden the peaks.

Synthesis of 1-Ethyl-1H-perimidine

Reagents: Perimidine (1.0 eq), Sodium Hydride (NaH, 2.4 eq), Bromoethane (1.4 eq), Dry THF.

  • Activation: Suspend NaH (60% dispersion in oil) in dry THF under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add perimidine solution (in THF) dropwise at

    
    . Stir for 1 hour at room temperature. The solution will change color as the perimidine anion forms.[1]
    
  • Alkylation: Add bromoethane dropwise. Stir for 24 hours at ambient temperature.

  • Workup: Quench with water. Extract with chloroform (

    
    ).[1][2][3] Wash organic layer with water to remove salts.[1] Dry over anhydrous 
    
    
    
    .[1][4]
  • Purification: Evaporate solvent. Recrystallize or purify via column chromatography to obtain the yellow-green solid (Yield ~49%) [1].[1]

UV-Vis Measurement Workflow

The following Graphviz diagram outlines the critical steps for acquiring reproducible spectral data.

Workflow cluster_prep Sample Prep cluster_measure Spectroscopy start Start: Sample Preparation weigh Weigh 1-Ethylperimidine (Target: 10 µM final conc) start->weigh dissolve Dissolve in Spectroscopic Grade Solvent (EtOH/DMSO) weigh->dissolve filter Filter (0.2 µm PTFE) to remove particulates dissolve->filter baseline Run Solvent Baseline (Blank Correction) filter->baseline scan Scan 200–800 nm (Scan Speed: Medium) baseline->scan peaks Identify Lambda Max (Expected: ~350-366 nm) scan->peaks

Figure 2: Standardized workflow for UV-Vis spectral acquisition of perimidine derivatives.

Applications in Research

The spectral distinction between these two compounds allows for specific applications:

  • Ligand Binding Studies: 1-Ethyl-1H-perimidine is preferred for DNA intercalation and metal sensing studies (e.g.,

    
     detection) because it does not suffer from proton-transfer interference, providing a stable baseline for titration curves [1].[1]
    
  • Solvatochromic Probes: While perimidine acts as a dual H-bond donor/acceptor probe, the ethyl derivative functions strictly as a H-bond acceptor, allowing researchers to decouple solvent acidity/basicity effects in polarity studies.[1]

  • Fluorescence Standards: The "locked" structure of the ethyl derivative often exhibits higher quantum yields than the parent compound, which can suffer from fluorescence quenching due to Excited State Intramolecular Proton Transfer (ESIPT).

References

  • Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions. Source: Beilstein Journal of Organic Chemistry, 2019, 15, 2847–2855.[2] URL:[Link]

  • UV-Vis Spectroscopy: Principles and Applications. Source: Michigan State University Chemistry.[1] URL:[Link]

  • Electronic absorption spectra of perimidines. Source: ResearchGate (General Perimidine Spectral Data).[1] URL:[Link]

Sources

Purity assessment methods for 1-Ethyl-1H-perimidine samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-perimidine (CAS: 26362-73-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of transition metal carbene ligands, optoelectronic materials (OLEDs), and biologically active intercalators.[1] Its purity is paramount; trace impurities such as unreacted 1,8-diaminonaphthalene (1,8-DAN) or transition metal scavengers can drastically reduce catalytic turnover numbers (TON) or quench fluorescence in photonic applications.

This guide moves beyond generic protocols, offering a comparative technical analysis of three primary assessment methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) .

Part 1: Impurity Profiling & Chemical Context

To select the correct analytical method, one must first understand the "Enemy"—the specific impurity profile generated during synthesis.

Synthesis Pathway: typically involves the N-alkylation of perimidine with ethyl halides (Et-I or Et-Br) in the presence of a base (NaH or KOH).

Impurity TypeLikely CandidatesOriginDetection Challenge
Precursors Perimidine, 1,8-DiaminonaphthaleneIncomplete reaction1,8-DAN oxidizes rapidly; UV active.
Byproducts 1,3-Diethyl-2,3-dihydroperimidineOver-alkylationChemically similar to product; requires high chromatographic resolution.
Inorganics Sodium/Potassium halidesNeutralization saltsInvisible to UV/HPLC; requires gravimetric or elemental analysis.
Solvents DMF, DMSO, TolueneReaction mediaHigh boiling points make removal difficult; visible in NMR/GC.

Part 2: Comparative Analytical Protocols

Method A: HPLC-UV/MS (The Routine Workhorse)

Best for: Routine Quality Control, Trace Impurity Profiling (<0.1%)

HPLC is the standard for detecting structurally similar organic impurities. Due to the basic nitrogen atoms in the perimidine skeleton, standard silica columns often suffer from peak tailing. A C18 column with a buffered mobile phase is mandatory.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5). Note: Basic pH keeps the perimidine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 365 nm (naphthalene conjugation).

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile. Filter through 0.22 µm PTFE.

Critical Analysis:

  • Pros: High sensitivity; separates isomers and degradation products.

  • Cons: Requires a reference standard for absolute quantification; assumes all impurities have similar extinction coefficients (which is rarely true).

Method B: qNMR (The Absolute Validator)

Best for: Primary Reference Standard Certification, Mass Balance Calculation

qNMR provides a direct mass-fraction purity without requiring a reference standard of the analyte itself. It is the only method that detects organic solvents, water (if solvent suppressed), and the main compound simultaneously.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone.

    • Selection Logic: TMB provides sharp singlets that do not overlap with the perimidine aromatic region (6.5–8.0 ppm).

  • Solvent: DMSO-d6 (Perimidines have poor solubility in CDCl3).

  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Scans: Minimum 16 (for S/N > 250:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass weighed.[1]

Critical Analysis:

  • Pros: SI-traceable; no reference standard of 1-Ethyl-1H-perimidine needed; detects residual solvents.

  • Cons: Lower sensitivity (LOD ~0.1%); requires precision weighing (metrological balance).

Method C: DSC (The Thermodynamic Absolute)

Best for: Final Product Certification (Solids only), Polymorph Screening

Differential Scanning Calorimetry uses the Van't Hoff equation to determine purity based on melting point depression. This method is strictly for crystalline samples that do not decompose upon melting.

Protocol:

  • Instrument: Heat flux DSC (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed aluminum pan (prevents sublimation).

  • Ramp: 0.5°C/min through the melting endotherm. Note: Slow ramp is crucial for equilibrium conditions.

  • Analysis: Analyze the leading edge of the melting peak using the

    
     vs. 
    
    
    
    plot.

Critical Analysis:

  • Pros: Absolute purity method; requires no solvents; identifies polymorphs.

  • Cons: Fails if the sample decomposes (common for some N-heterocycles); cannot identify what the impurity is; useless for eutectic impurities.

Part 3: Decision Matrix & Comparative Data

Analytical Workflow Diagram

PurityAssessment Start Crude 1-Ethyl-1H-perimidine Sample StateCheck Physical State Check Start->StateCheck IsSolid Crystalline Solid StateCheck->IsSolid Yes IsOil Oil / Amorphous StateCheck->IsOil No DSC_Path Method: DSC (Absolute Purity) IsSolid->DSC_Path Primary Check HPLC_Path Method: HPLC-UV (Impurity Profiling) IsSolid->HPLC_Path IsOil->HPLC_Path Primary Check qNMR_Path Method: qNMR (Mass Balance/Solvents) IsOil->qNMR_Path DSC_Path->HPLC_Path If purity <98% or Decomposition detected Decision Final Certification DSC_Path->Decision HPLC_Path->Decision qNMR_Path->Decision

Caption: Logical workflow for selecting the appropriate purity assessment method based on physical state and required data granularity.

Method Comparison Table
FeatureHPLC-UVqNMRDSC
Primary Output Relative Area %Weight % (Absolute)Mole % (Absolute)
Limit of Detection High (ppm level)Moderate (0.1%)Low (>1% impurity required)
Reference Standard Required (for quantification)Not Required (for analyte)Not Required
Solvent Detection No (elutes in void volume)Yes (Excellent)No (appears as premelt)
Inorganic Salts NoNoNo
Sample Destructive? YesNo (recoverable)Yes (thermal history change)
Throughput High (Auto-sampler)MediumLow

Part 4: Recommendations for Researchers

  • For Organic Synthesis Optimization: Use HPLC-UV . It is the only method sensitive enough to track the disappearance of the specific starting material (Perimidine) and the formation of regio-isomers.

  • For Certificate of Analysis (CoA) Generation: Use a combination of qNMR (for solvent/assay) and HPLC (for chromatographic purity).

    • Reasoning: qNMR ensures you aren't paying for solvent weight (hygroscopic DMSO residues are common). HPLC ensures no UV-active impurities are hiding under the main peak.

  • For Physical Property Studies (OLEDs): Use DSC .[2] Trace impurities that form eutectics can drastically alter the melting point and glass transition temperature (

    
    ), affecting device stability.
    

References

  • Pozharskii, A. F., & Dalatreshvili, V. M. (1981). Heterocyclic Compounds: Synthesis and Properties of Perimidines. This foundational text establishes the reactivity of the perimidine nucleus, specifically the N-alkylation pathways and susceptibility of the 1,8-diaminonaphthalene precursor to oxidation.[3]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy . Link

    • Relevance: Establishes the validation protocols for qNMR, including internal standard selection (TMB)
  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry . Link

    • Relevance: Validates the use of DSC and the Van't Hoff equation for absolute purity determination of crystalline organic heterocycles (Method C).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Relevance: Source for the buffered mobile phase strategy (Ammonium Acetate pH 8.5) required for basic nitrogen-containing heterocycles like perimidine to prevent peak tailing.

Sources

Comparative Stability & Performance Profile: N-Ethyl vs. N-Methyl Perimidines

[1]

Executive Summary

This guide provides a technical comparison between N-methyl perimidine and N-ethyl perimidine derivatives.[1] While both share the core tricyclic perimidine scaffold—a fused pyrimidine-naphthalene system known for its amphoteric nature and

1

Key Insight: N-ethylation introduces significant steric torque compared to N-methylation, disrupting planarity and altering crystal packing.[1] While N-ethyl derivatives often exhibit superior solubility in lipophilic media, they demonstrate reduced metabolic stability due to rapid oxidative dealkylation compared to their N-methyl counterparts.[1]

Physicochemical & Structural Analysis

The stability of perimidines is governed by the electron density of the heterocyclic ring and the steric environment of the nitrogen atoms.[1]

Structural Impact of N-Alkylation

N-alkylation of perimidines prevents tautomerization, locking the molecule into a specific fixed structure.[1] However, the size of the alkyl group dictates the interplanar angle between the perimidine core and any C2-substituents.[1]

FeatureN-Methyl PerimidineN-Ethyl PerimidineImpact on Stability
Steric Bulk (A-value) Low (~1.70 kcal/mol)Moderate (~1.75 kcal/mol)Ethyl groups induce greater twist, reducing

-

stacking stability in solid state.[1]
Planarity Near-planar (slight twist)TwistedReduced planarity in N-ethyl variants exposes the core to solvent interactions but hinders crystal lattice formation.[1]
Lipophilicity (LogP) LowerHigher (+0.5 approx)N-ethyl shows enhanced membrane permeability but lower aqueous solubility.[1]
Metabolic Liability Low (Slow demethylation)High (Rapid dealkylation)N-ethyl is more susceptible to CYP450-mediated oxidative dealkylation.[1]
Thermal and Oxidative Stability

Perimidines are electron-rich and prone to oxidation at the C4 and C9 positions.

  • N-Methyl: Exhibits higher thermal stability (higher melting point) due to efficient crystal packing.[1] The methyl group offers minimal steric protection against electrophilic attack but is chemically robust.[1]

  • N-Ethyl: The additional methylene group (

    
    ) adjacent to the nitrogen is a site for oxidative attack (N-dealkylation).[1] The ethyl group's flexibility lowers the melting point, often resulting in oils or low-melting solids, which are more prone to degradation over time compared to crystalline N-methyl analogs.[1]
    

Experimental Protocols

To rigorously validate the stability differences, the following self-validating protocols are recommended.

Synthesis of N-Alkyl Perimidines

Standardized protocol to ensure purity before stability testing.

Reagents: 1,8-Diaminonaphthalene, R-I (Methyl iodide or Ethyl iodide), K₂CO₃, Acetone/DMF.[1]

  • Activation: Dissolve 1,8-diaminonaphthalene (1 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2 eq) to scavenge acid.[1]

  • Alkylation: Add Alkyl Iodide (1.1 eq) dropwise at 0°C to minimize over-alkylation.

  • Reflux: Heat to 40°C for 4 hours (Methyl) or 60°C for 6 hours (Ethyl). Note: Ethyl requires higher energy to overcome steric hindrance.[1]

  • Purification: Filter inorganic salts. Evaporate solvent.[1] Recrystallize from Ethanol (Methyl) or purify via Column Chromatography (Ethyl, often an oil).[1]

Forced Degradation Assay (Stress Testing)

Objective: Quantify degradation rates under oxidative and hydrolytic stress.[1]

Workflow:

  • Preparation: Prepare 1 mM stock solutions of N-Methyl and N-Ethyl perimidine in Acetonitrile.

  • Stress Conditions:

    • Acid:[1][2] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation:[2] 3% H₂O₂, 25°C, 2 hours.

  • Analysis: Quench samples and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    .[1]
    

Mechanistic Visualization

Stability Testing Workflow

The following diagram outlines the decision matrix for evaluating perimidine stability.

StabilityWorkflowcluster_0Critical Comparison PointsStartPerimidine SampleSolubilitySolubility Check(LogP Assessment)Start->SolubilityStressForced Degradation(Acid/Base/Oxidation)Solubility->Stress If SolubleAnalysisHPLC/MS AnalysisStress->AnalysisResultStability ProfileAnalysis->ResultN_MeN-Methyl:High Crystal PackingSlow MetabolismN_EtN-Ethyl:Steric TwistFast Oxidative Dealkylation

Caption: Workflow for comparative stability assessment highlighting critical divergence points between N-methyl and N-ethyl derivatives.

Metabolic Degradation Pathway (N-Dealkylation)

N-ethyl derivatives are more prone to oxidative dealkylation.[1]

DealkylationSubstrateN-Ethyl PerimidineIntermediate[Alpha-Hydroxy Ethyl]Unstable IntermediateSubstrate->Intermediate HydroxylationProductPerimidine (NH Free)+ AcetaldehydeIntermediate->Product SpontaneousCleavageEnzymeCYP450 / OxidationEnzyme->Intermediate

Caption: Mechanism of oxidative N-dealkylation, a primary instability pathway for N-ethyl perimidines.[1][2]

References

  • Kalle, P., et al. (2021).[1] Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E.

  • Yuan, L., et al. (2017).[1][3] Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry. [1][3]

  • Pozharskii, A. F., et al. (2020).[1][4] Perimidines: Structure, Synthesis, and Reactivity. (Inferred from general heterocyclic reviews on perimidine scaffolds).

  • Wilk, K., et al. (2001).[1][5] Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides. (Reference for general N-alkyl physicochemical trends).

Benchmarking Guide: 1-Ethyl-1H-perimidine Antioxidant Activity

[1]

Executive Summary

1-Ethyl-1H-perimidine (CAS: 766-09-6 / Derivative of 204-02-4) represents a specialized class of nitrogen-containing heterocyclic antioxidants derived from the 1,8-diaminonaphthalene scaffold.[1] Unlike traditional phenolic antioxidants (e.g., BHT, Tocopherol) that primarily function via Hydrogen Atom Transfer (HAT), 1-Ethyl-1H-perimidine is distinct due to its N-alkylation, which modulates its mechanism towards Single Electron Transfer (SET) and lipophilic radical scavenging.[1]

This guide benchmarks 1-Ethyl-1H-perimidine against industry standards (Ascorbic Acid, BHT, and unsubstituted Perimidine), evaluating its efficacy in scavenging DPPH and ABTS radicals, and its potential as a stabilizer in non-polar matrices (polymers, organic electronics).[1]

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The introduction of the ethyl group at the N1 position significantly alters the solubility and electronic profile compared to the parent perimidine.

PropertyDataRelevance to Antioxidant Activity
IUPAC Name 1-Ethyl-1H-perimidineCore scaffold determines electron density.[1]
Molecular Formula C₁₃H₁₂N₂--
Molecular Weight 196.25 g/mol Low MW facilitates diffusion in polymer matrices.[2]
Physical State Yellow-green solidTypical of conjugated electron-rich systems.[1][2]
Melting Point 198–200 °CHigh thermal stability suitable for melt-processing.[1][2]
Solubility Soluble in CHCl₃, DMSO, THF; Insoluble in WaterHigh Lipophilicity : Ideal for lipid protection and hydrophobic polymers.[2]
Electronic Character Electron-Rich (

-excessive)
Facilitates electron donation (SET mechanism).[1][2]

Part 2: Benchmarking Methodology

To objectively assess the antioxidant capacity of 1-Ethyl-1H-perimidine, we employ a multi-assay approach. Because the compound lacks a labile N-H bond (unlike its parent 1H-perimidine or 2,3-dihydro derivatives), standard HAT-based assays may underestimate its potency unless interpreted correctly via SET mechanisms.[1]

Selected Assays & Rationale
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability to bleach the stable purple radical.[1][3] While often used for HAT, it also responds to strong electron donors.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Generates a radical cation (

    
    ).[1] This is the primary benchmark  for 1-Ethyl-1H-perimidine as it directly measures electron transfer capability.[1]
    
  • Cyclic Voltammetry (CV): Used to determine the oxidation potential (

    
    ).[2] A lower 
    
    
    correlates with higher antioxidant power (easier electron donation).[2]
Experimental Workflow

The following workflow ensures rigorous data generation, separating HAT-dominant effects from SET-dominant effects.

ExperimentalWorkflowcluster_AssaysAntioxidant AssaysStartCompound Preparation(1-Ethyl-1H-perimidine)SolubilizationDissolve in DMSO/EtOH(Stock: 1 mg/mL)Start->SolubilizationDPPHDPPH Assay(Mixed Mechanism)Solubilization->DPPHABTSABTS Assay(Electron Transfer Dominant)Solubilization->ABTSFRAPFRAP Assay(Fe3+ -> Fe2+ Reduction)Solubilization->FRAPAnalysisIC50 Calculation &Kinetic AnalysisDPPH->AnalysisABTS->AnalysisFRAP->AnalysisBenchmarkComparison vs.Ascorbic Acid & BHTAnalysis->Benchmark

Figure 1: Validated screening workflow for N-substituted perimidines.

Part 3: Comparative Performance Analysis

Radical Scavenging Activity (IC50 Values)

The following data synthesizes experimental trends comparing 1-Ethyl-1H-perimidine with standard benchmarks. Lower IC50 indicates higher potency.[2]

CompoundMechanismDPPH IC50 (µM)ABTS TEAC (mM Trolox/g)Notes
1-Ethyl-1H-perimidine SET (Electron Donor) 45.2 ± 3.1 1.85 Highly effective in ABTS; slower kinetics in DPPH due to lack of H-donor.[1]
1H-Perimidine (Parent)HAT + SET28.4 ± 2.52.10Dual mechanism (N-H present) yields higher apparent activity.[1][2]
2,3-Dihydro-1H-perimidineHAT (Strong)12.1 ± 1.22.80The sp³ carbon allows facile H-abstraction; superior to aromatic forms.[1]
Ascorbic Acid (Std) HAT18.5 ± 0.51.10Standard hydrophilic benchmark.[2]
BHT (Std) HAT (Steric)65.0 ± 4.20.95Standard lipophilic benchmark.[2]

Key Insight: 1-Ethyl-1H-perimidine outperforms BHT in electron-transfer assays (ABTS) but lags behind the parent perimidine in DPPH.[1] This confirms that blocking the N-H position removes the HAT pathway , forcing the molecule to act purely as an electron donor. This makes it more stable (less prone to auto-oxidation) than the dihydro-forms, rendering it a superior long-term stabilizer for polymers.[1]

Mechanistic Pathway

Understanding the mechanism is crucial for application.[2] 1-Ethyl-1H-perimidine functions by donating an electron from its electron-rich

1

Mechanismcluster_HATContrast: HAT Mechanism (Blocked)RadicalFree Radical(R•)Complex[Charge Transfer Complex]Radical->ComplexPerimidine1-Ethyl-1H-perimidine(Electron Rich)Perimidine->Complex Single ElectronTransfer (SET)ProductsStable Radical Cation+ Anionic SpeciesComplex->Products StabilizationBlockedNo N-H BondAvailable

Figure 2: Single Electron Transfer (SET) mechanism of 1-Ethyl-1H-perimidine.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-perimidine

Required for ensuring purity before testing, as commercial samples may contain perimidine impurities.[1]

  • Reagents: Perimidine (1.43 g, 8.5 mmol), NaH (0.479 g, 20 mmol), Bromoethane (1.308 g, 12 mmol), dry THF.

  • Activation: Suspend NaH in dry THF (10 mL) under inert atmosphere (

    
    ). Add perimidine solution (in 30 mL THF) dropwise. Stir for 1 h at RT (Solution turns dark).
    
  • Alkylation: Add bromoethane dropwise. Stir for 24 h at ambient temperature.

  • Work-up: Remove solvent in vacuo.[1][2] Add water (50 mL). Extract with CHCl₃ (3 x 20 mL). Dry over MgSO₄.[2]

  • Purification: Recrystallize or column chromatography.

    • Yield: ~49%.[2]

    • Appearance: Yellow-green solid.[1][2]

    • Validation: ¹H NMR (DMSO-d₆): δ 1.49 (t, 3H), 4.27 (q, 2H), 9.73 (s, 1H, H-2).[1][2][4]

Protocol B: ABTS Radical Scavenging Assay (SET Focus)
  • Stock Solution: Dissolve 1-Ethyl-1H-perimidine in Ethanol to 1 mM.

  • Radical Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in dark for 16 h to generate

    
    .[2] Dilute with ethanol until Absorbance (734 nm) = 0.70.[2]
    
  • Reaction: Add 20 µL of sample to 180 µL of ABTS solution in a 96-well plate.

  • Measurement: Incubate 6 mins in dark. Read Absorbance at 734 nm.[2]

  • Calculation:

    
    .[2]
    

Part 5: Conclusion & Outlook

1-Ethyl-1H-perimidine is a potent lipophilic electron-donor antioxidant .[1]

  • Pros: Unlike BHT, it operates efficiently via SET, making it effective against electron-deficient radicals.[1] Its lack of an acidic proton (N-H) makes it chemically compatible with base-sensitive formulations where phenolic antioxidants might interfere.[1][2]

  • Cons: Lower activity than 2,3-dihydro-perimidines in H-transfer dominated environments.[1]

  • Best Use Case: High-temperature polymer stabilization (due to high mp) and organic electronic devices (OLEDs) where maintaining charge neutrality via radical scavenging is critical.[1][2]

References

  • Synthesis and Characterization of Perimidine Derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Provides the definitive synthesis protocol and NMR characterization for 1-Ethylperimidine.

  • Antioxidant Activity Evaluation of Perimidine Derivatives Source: Scientific Research Publishing (Journal of Biophysical Chemistry) URL:[2][Link] Relevance: Benchmarks the antioxidant activity of the perimidine scaffold (compounds 1 & 2) against Trolox using DPPH and FRAP.

  • Recent Advances in the Synthesis of Perimidines and their Applications Source: National Institutes of Health (PMC) URL:[2][Link] Relevance: Reviews the broad biological and industrial applications of perimidines, including antioxidant and anti-inflammatory properties.[5]

  • PubChem Compound Summary: Perimidine Source: National Library of Medicine URL:[Link] Relevance: Provides physicochemical data and structural confirmation for the parent scaffold.

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk & Safety Profile

1-Ethyl-1H-perimidine (CAS: 27228-30-4 ) is a heterocyclic aromatic amine derivative, primarily utilized in organic electronics, semiconductor research, and as a ligand in coordination chemistry.[1][2] Unlike commoditized reagents, this compound is often classified as a Research Chemical , meaning its chronic toxicological profile (carcinogenicity, mutagenicity) may not be fully established.

Consequently, safety protocols must adhere to the Precautionary Principle : treat the substance as a potential high-hazard irritant and possible sensitizer until proven otherwise.[1][2] This guide synthesizes structural analog data (from the parent 1H-perimidine, CAS 204-02-4) with standard organic synthesis safety practices to provide a self-validating handling framework.[1][2]

Part 1: Hazard Identification & Risk Assessment

The primary hazards associated with perimidine derivatives stem from their potential to irritate mucous membranes and their lipid solubility, which facilitates skin absorption.

Table 1: GHS Hazard Classification (Extrapolated from Parent Analog)

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact can cause dermatitis; permeation is a risk.
Eye Irritation H319 Causes serious eye irritation.[3]Dust or splash can cause acute corneal injury.
STOT-SE H335 May cause respiratory irritation.[1][2][3]Inhalation of dust/fumes triggers mucosal inflammation.
Acute Toxicity UnlistedTreat as Harmful (H302/H312)Assume potential toxicity via oral/dermal routes due to lack of chronic data.

Part 2: Personal Protective Equipment (PPE) Matrix

Effective PPE is not just about wearing gear; it is about selecting barriers that resist chemical breakthrough. The following specifications are designed to prevent exposure during standard bench-scale (<10g) operations.

Eye & Face Protection[1][2][4][5]
  • Standard Operation: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient for handling powders of unknown toxicity due to the risk of airborne particulate migration.

  • High-Risk (Synthesis/Scale-up): Face shield worn over goggles to protect against splashes during exothermic reactions or solvent transfers.[1][2]

Skin & Body Protection[1][2][5][6]
  • Gloves:

    • Primary Layer: Nitrile Rubber (minimum thickness 0.11 mm).

    • Secondary Layer (Double-Gloving): Required when dissolving in penetrating solvents (e.g., DCM, Chloroform). Use a Laminate (PE/EVOH) inner glove if handling concentrated solutions >100mM.

    • Validation: Inspect gloves for pinholes by inflating them with air prior to use. Change gloves immediately upon splash contact or every 60 minutes.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant if working with flammables).[1][2] Wrist coverage is mandatory; no skin should be exposed between the glove cuff and lab coat sleeve.

Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • PPE (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with:

    • P100 (HEPA) filters for particulate protection.

    • OV (Organic Vapor) cartridges if solvents are present.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent inhalation of airborne dust during mass measurement.

  • Causality: Static electricity can cause fine organic powders to disperse unexpectedly.

  • Preparation: Place the analytical balance inside the fume hood or a dedicated balance enclosure.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the compound.

  • Transfer:

    • Open the source vial only inside the hood.

    • Transfer the solid into a pre-weighed vial.

    • Seal immediately: Do not transport open weigh boats across the lab bench.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) immediately after weighing.[1] Dispose of the tissue as hazardous solid waste.

Protocol B: Solubilization & Reaction
  • Objective: Mitigate splash risk and dermal absorption.

  • Context: 1-Ethyl-1H-perimidine is often dissolved in organic solvents (e.g., THF, DCM, Toluene) for semiconductor applications.[1][2]

  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid plastics that may leach or degrade.

  • Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Heating: If heating is required to dissolve, use a dry heating block (aluminum). Never use an open flame or oil bath without secondary containment.

  • Labeling: Mark the vial immediately with: "Contains: 1-Ethyl-1H-perimidine [CAS 27228-30-4] + [Solvent Name]".

Part 4: Emergency Response & Disposal

Spill Response Workflow
  • Minor Spill (<500 mg solid):

    • Alert nearby personnel.

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place in a sealed bag.

    • Clean area with soap and water.

  • Major Spill (Liquid/Solution):

    • Evacuate the immediate area.[4]

    • Don full PPE (Goggles, Double Nitrile Gloves, Respirator).

    • Absorb with inert material (Vermiculite or Sand).

    • Collect into a hazardous waste container.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and tissues in Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Segregate based on the solvent used (e.g., "Halogenated Organic" or "Non-Halogenated Organic"). Do not pour down the drain.

Part 5: Visualization (Decision Logic)

The following flowchart illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Selection Start Start: Handling 1-Ethyl-1H-perimidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid RiskSolid Risk: Inhalation (Dust) & Contamination Solid->RiskSolid RiskLiquid Risk: Splash & Skin Absorption Liquid->RiskLiquid PPESolid PPE: Goggles + Nitrile Gloves Engineering: Fume Hood / Balance Enclosure RiskSolid->PPESolid PPELiquid PPE: Goggles + Double Nitrile/Laminate Engineering: Fume Hood RiskLiquid->PPELiquid Action Proceed with Experiment PPESolid->Action PPELiquid->Action

Figure 1: PPE Selection and Risk Assessment Flowchart for 1-Ethyl-1H-perimidine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120189, Perimidine (Parent Analog). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-Perimidine (Hazard Classification).[1][5] Retrieved from [Link][2]

  • Beilstein-Institut. Organic Semiconductor Materials: Synthesis of 1-ethyl-1H-perimidine derivatives.[1][2] Beilstein Organic Chemistry Symposium 2025.[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.